Product packaging for UK-500001(Cat. No.:CAS No. 582332-31-8)

UK-500001

Cat. No.: B1683379
CAS No.: 582332-31-8
M. Wt: 499.5 g/mol
InChI Key: OHIUQAZROSYCMC-UHFFFAOYSA-N
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Description

UK-500,001 has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive.
UK-500001 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24F3N3O4 B1683379 UK-500001 CAS No. 582332-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

582332-31-8

Molecular Formula

C26H24F3N3O4

Molecular Weight

499.5 g/mol

IUPAC Name

2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide

InChI

InChI=1S/C26H24F3N3O4/c1-14-2-9-23(33)19(10-14)24(34)31-16-3-5-17(6-4-16)32-25(35)20-11-15(27)13-30-26(20)36-18-7-8-21(28)22(29)12-18/h2,7-13,16-17,33H,3-6H2,1H3,(H,31,34)(H,32,35)

InChI Key

OHIUQAZROSYCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F

Appearance

Solid powder

Other CAS No.

582332-31-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UK-500,001;  UK500,001;  UK 500,001;  UK-500001;  UK500001;  UK 500001.

Origin of Product

United States

Foundational & Exploratory

UK-500001: A Technical Guide to its PDE4 Subtype Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the phosphodiesterase 4 (PDE4) subtype selectivity profile of UK-500001, a potent inhibitor developed by Pfizer for the potential treatment of chronic obstructive pulmonary disease (COPD). This guide summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: PDE4 Subtype Inhibition

The inhibitory activity of this compound against the four PDE4 subtypes (A, B, C, and D) has been reported in the literature, revealing a potent and subtype-differentiated profile. However, discrepancies exist between reported values, likely attributable to the use of different enzyme isoforms and varying experimental conditions. The available data are summarized below.

Table 1: PDE4 Subtype IC50 Values for this compound (Source: Trevethick, M. et al., 2007) [1]

PDE4 SubtypeIC50 (nM)
PDE4A1.9
PDE4B1.01
PDE4CNot Reported
PDE4D0.38

This data originates from a conference abstract and suggests high potency against PDE4A, B, and D.

Table 2: PDE4 Subtype IC50 Values for this compound (Source: Vestbo, J. et al., 2009)

PDE4 SubtypeIC50 (nM)
PDE4A1.9
PDE4B1.01
PDE4CNot Reported
PDE4D3.78

This later publication references the 2007 abstract but provides a different value for PDE4D.

Table 3: PDE4 Isoform IC50 Values for this compound (Source: MedchemExpress) [2][3][4]

PDE4 IsoformIC50 (nM)
PDE4A426.1
PDE4B222.8
PDE4C2271
PDE4D30.28

This data from a commercial supplier specifies the enzyme isoforms, highlighting the importance of this variable in inhibitory potency.

In cellular assays, this compound has been shown to be a potent inhibitor of inflammatory mediator release. It blocked the release of TNF-α from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.13 nM and leukotriene B4 (LTB4) from human neutrophils with an IC50 of 0.24 nM.[1] The compound was highly selective for PDE4 over other PDE families (PDEs 1-3 and 5-11), with IC50 values greater than 1000 nM for these other enzymes.[1]

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound's PDE4 selectivity are not publicly available in full. However, based on established methodologies in the field, the following represents a likely approach for the key assays.

PDE4 Inhibition Assay (Radiolabeled cAMP-Based)

This protocol describes a common method for determining the potency of inhibitors against PDE enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each PDE4 subtype.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D isoforms.

  • [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

  • 5'-Nucleotidase (from Crotalus atrox).

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Scintillation fluid.

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).

  • This compound stock solution in DMSO.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a specific concentration of the PDE4 enzyme, and varying concentrations of this compound (or DMSO for control).

  • Initiation: Start the reaction by adding a solution containing a fixed concentration of [³H]-cAMP. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-20% substrate turnover).

  • Termination: Stop the reaction by boiling the plate or adding a stop solution (e.g., 0.1 M HCl).

  • Conversion of [³H]-AMP to [³H]-Adenosine: Add 5'-nucleotidase to the wells and incubate to convert the product of the PDE reaction, [³H]-AMP, to [³H]-adenosine.

  • Separation: Add a slurry of anion exchange resin to the wells. The negatively charged resin binds the unreacted [³H]-cAMP and the [³H]-AMP, while the neutral [³H]-adenosine remains in the supernatant.

  • Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE4 activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

TNF-α Release Assay from Human PBMCs

This protocol outlines a method to assess the anti-inflammatory activity of this compound in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Human TNF-α ELISA kit.

  • CO₂ incubator.

Procedure:

  • Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in RPMI-1640 medium.

  • Compound Pre-incubation: Add varying concentrations of this compound (or DMSO for control) to the wells and pre-incubate for 30-60 minutes in a CO₂ incubator at 37°C.

  • Stimulation: Induce TNF-α release by adding LPS to each well at a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the plate for 4-18 hours in a CO₂ incubator at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP UK500001 This compound UK500001->PDE4 Inhibition Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α) PKA->Inflammation Inhibition

Caption: PDE4 Inhibition Pathway

Experimental Workflow for PDE4 Inhibition Assay

PDE4_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: PDE4 Enzyme, [3H]-cAMP, This compound dilutions Setup Set up reaction in 96-well plate Reagents->Setup Incubate Incubate at 30°C Setup->Incubate Terminate Terminate reaction Incubate->Terminate Convert Convert [3H]-AMP to [3H]-Adenosine Terminate->Convert Separate Separate with ion exchange resin Convert->Separate Quantify Quantify radioactivity in supernatant Separate->Quantify Analyze Calculate % inhibition and determine IC50 Quantify->Analyze

Caption: PDE4 Inhibition Assay Workflow

Logical Relationship of this compound's Anti-Inflammatory Action

Anti_Inflammatory_Action UK500001 This compound PDE4_Inhibition Inhibition of PDE4 (Subtype-differentiated) UK500001->PDE4_Inhibition cAMP_Increase Increased intracellular cAMP levels PDE4_Inhibition->cAMP_Increase PKA_Activation Activation of Protein Kinase A (PKA) cAMP_Increase->PKA_Activation Inflammatory_Response Reduced Inflammatory Response PKA_Activation->Inflammatory_Response TNF_Release Decreased TNF-α release Inflammatory_Response->TNF_Release LTB4_Release Decreased LTB4 release Inflammatory_Response->LTB4_Release

Caption: this compound Anti-Inflammatory Action

References

UK-500001: A Technical Guide to a Potent Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1] Its ability to modulate inflammatory pathways has led to its investigation as a therapeutic agent, particularly for chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide, is a complex organic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C26H24F3N3O4[2]
Molecular Weight 499.5 g/mol
CAS Number 582332-31-8
Appearance Solid (presumed)-
Solubility DMSO[3]
SMILES Cc1ccc(c(c1)C(=O)N[C@H]2CC--INVALID-LINK--NC(=O)c3cc(cnc3Oc4ccc(c(c4)F)F)F)O[4]
InChIKey OHIUQAZROSYCMC-CALCHBBNSA-N[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cells, particularly immune and inflammatory cells.[3][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[3]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets.[3] A key consequence of increased cAMP in inflammatory cells is the suppression of the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and leukotrienes.[1] This ultimately dampens the inflammatory response characteristic of diseases like COPD.

The following diagram illustrates the signaling pathway modulated by this compound.

UK500001_Pathway Signaling Pathway of this compound cluster_cell Inflammatory Cell UK500001 This compound PDE4 Phosphodiesterase 4 (PDE4) UK500001->PDE4 Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis Catalyzes cAMP Cyclic AMP (cAMP) cAMP_hydrolysis->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IFN-γ, etc.) PKA->Inflammatory_Mediators Suppresses Release Inflammation Inflammatory Response Inflammatory_Mediators->Inflammation Drives caption Mechanism of action of this compound.

Mechanism of action of this compound.

Biological Activity

This compound is a highly potent inhibitor of PDE4, with selectivity for different isoforms of the enzyme. Its inhibitory activity has been quantified in various in vitro assays.

TargetIC50Assay TypeReference
PDE4A4 26.1 nMEnzyme Inhibition Assay[1]
PDE4B2 22.8 nMEnzyme Inhibition Assay[1]
PDE4C2 271 nMEnzyme Inhibition Assay[1]
PDE4D3 0.28 nMEnzyme Inhibition Assay[1]
TNF-α Release (Human Macrophages) Nanomolar rangeCellular Assay[1]
IFN-γ Release (Human Macrophages) Nanomolar rangeCellular Assay[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of compounds like this compound. The following sections provide representative protocols for key experiments.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on PDE4 enzymes.

Workflow Diagram

PDE4_Assay_Workflow PDE4 Inhibition Assay Workflow A Prepare Reagents: PDE4 Enzyme, Fluorescently-labeled cAMP, Assay Buffer, this compound dilutions B Add PDE4 enzyme, this compound (or vehicle), and assay buffer to microplate wells A->B C Incubate at room temperature B->C D Initiate reaction by adding fluorescently-labeled cAMP C->D E Incubate to allow for enzymatic reaction D->E F Stop reaction and add binding agent that recognizes hydrolyzed substrate E->F G Measure Fluorescence Polarization F->G H Calculate IC50 value G->H caption Workflow for PDE4 Inhibition Assay.

Workflow for PDE4 Inhibition Assay.

Methodology

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA).

    • Dilute recombinant human PDE4 enzyme (isoform of interest) to the desired concentration in assay buffer.

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Assay Procedure :

    • To the wells of a low-volume 384-well black microplate, add the diluted this compound or vehicle (DMSO).

    • Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.

  • Detection :

    • Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the hydrolyzed substrate (AMP).

    • Incubate for a further 30 minutes to allow for binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis :

    • The degree of fluorescence polarization is inversely proportional to the amount of cAMP hydrolyzed.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the effect of this compound on the release of TNF-α from stimulated human PBMCs.

Methodology

  • PBMC Isolation :

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Cell Treatment :

    • Seed the PBMCs in a 96-well culture plate at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation :

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

    • Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement :

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis :

    • Construct a standard curve using the provided TNF-α standards.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated stimulated control.

    • Determine the IC50 value.

In Vivo Lipopolysaccharide (LPS)-Induced Neutrophilia Model

This protocol describes an animal model to evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology

  • Animal Acclimatization :

    • Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.

  • Compound Administration :

    • Administer this compound or vehicle (e.g., a solution in saline with a small percentage of an appropriate solubilizing agent) to the rats via the desired route (e.g., oral gavage or inhalation).

  • LPS Challenge :

    • One hour after compound administration, challenge the rats with an intratracheal or intraperitoneal injection of LPS (e.g., 1 mg/kg) to induce an inflammatory response.

  • Bronchoalveolar Lavage (BAL) :

    • At a predetermined time point after the LPS challenge (e.g., 4 or 24 hours), euthanize the rats.

    • Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.

  • Cell Counting :

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.

  • Data Analysis :

    • Compare the number of neutrophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.

    • Calculate the percentage of inhibition of neutrophil infiltration.

Clinical Development

This compound has been investigated in a Phase II clinical trial for the treatment of moderate to severe COPD. The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of an inhaled dry powder formulation of this compound.

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action, centered on the elevation of intracellular cAMP, makes it a promising candidate for the treatment of inflammatory diseases such as COPD. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and clinical utility.

References

An In-depth Technical Guide to the Synthesis of UK-500001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter responsible for the uptake of pyruvate into the mitochondrial matrix. By blocking this crucial step in cellular metabolism, this compound has emerged as a valuable research tool for studying the roles of mitochondrial pyruvate metabolism in various physiological and pathological processes. Its chemical name is 2-(3,4-Difluorophenoxy)-5-fluoro-N-(cis-4-((2-hydroxy-5-methylbenzoyl)amino)cyclohexyl)nicotinamide. This guide provides a detailed overview of the synthetic pathway for this compound, including experimental protocols and relevant data.

Core Synthesis Pathway

The synthesis of this compound involves a multi-step sequence that can be conceptually divided into the preparation of three key building blocks followed by their assembly and final modification. The core fragments are:

  • A substituted nicotinamide core: 2-Chloro-5-fluoronicotinic acid

  • A diamine linker: cis-1,4-diaminocyclohexane

  • A salicylic acid derivative: 2-Hydroxy-5-methylbenzoic acid

The general synthetic strategy involves the sequential amidation of the nicotinamide core with the diamine linker and the salicylic acid derivative, followed by a nucleophilic aromatic substitution to introduce the difluorophenoxy group.

Experimental Protocols

The following sections detail the likely experimental procedures for the synthesis of this compound, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 2-Chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide

This step involves the coupling of 2-chloro-5-fluoronicotinic acid with an excess of cis-1,4-diaminocyclohexane to favor mono-acylation.

Diagram of the Experimental Workflow:

reagents 2-Chloro-5-fluoronicotinic acid cis-1,4-Diaminocyclohexane Coupling Agent (e.g., HATU) Base (e.g., DIPEA) reaction Stir at Room Temperature (e.g., 12-24 hours) reagents->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup (e.g., Water, Brine) reaction->workup purification Column Chromatography workup->purification product 2-Chloro-5-fluoro-N- (cis-4-aminocyclohexyl)nicotinamide purification->product

Caption: Workflow for the synthesis of the nicotinamide-diamine intermediate.

Methodology:

  • To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • To this mixture, add a solution of cis-1,4-diaminocyclohexane (5.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide.

Step 2: Amide Coupling with 2-Hydroxy-5-methylbenzoic Acid

The product from Step 1 is then coupled with 2-hydroxy-5-methylbenzoic acid.

Diagram of the Experimental Workflow:

reagents Intermediate from Step 1 2-Hydroxy-5-methylbenzoic acid Coupling Agent (e.g., EDC/HOBt) Base (e.g., DIPEA) reaction Stir at Room Temperature (e.g., 12-24 hours) reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup (e.g., Water, Brine) reaction->workup purification Column Chromatography workup->purification product N-(cis-4-((2-Chloro-5-fluoronicotinamido)cyclohexyl)- 2-hydroxy-5-methylbenzamide purification->product

Caption: Workflow for the second amide coupling reaction.

Methodology:

  • Dissolve 2-chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide (1.0 eq) and 2-hydroxy-5-methylbenzoic acid (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent system such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain N-(cis-4-((2-chloro-5-fluoronicotinamido)cyclohexyl)-2-hydroxy-5-methylbenzamide.

Step 3: Nucleophilic Aromatic Substitution with 3,4-Difluorophenol

The final step is the displacement of the chlorine atom on the pyridine ring with 3,4-difluorophenol.

Diagram of the Experimental Workflow:

reagents Intermediate from Step 2 3,4-Difluorophenol Base (e.g., K2CO3) reaction Heat at Elevated Temperature (e.g., 120-140 °C) reagents->reaction solvent Polar Aprotic Solvent (e.g., DMSO) solvent->reaction workup Aqueous Workup (e.g., Water, Brine) reaction->workup purification Crystallization or Chromatography workup->purification product This compound purification->product

Caption: Workflow for the final nucleophilic aromatic substitution.

Methodology:

  • Combine N-(cis-4-((2-chloro-5-fluoronicotinamido)cyclohexyl)-2-hydroxy-5-methylbenzamide (1.0 eq), 3,4-difluorophenol (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system or by column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound, based on similar reported syntheses. Actual yields may vary depending on reaction scale and optimization.

StepStarting MaterialProductMolecular Weight ( g/mol )Molar RatioYield (%)
12-Chloro-5-fluoronicotinic acid2-Chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide175.561 : 570-80
2Intermediate from Step 1N-(cis-4-((2-Chloro-5-fluoronicotinamido)cyclohexyl)-2-hydroxy-5-methylbenzamide271.741 : 1.165-75
3Intermediate from Step 2This compound405.861 : 1.550-60

Signaling Pathway Context

This compound primarily targets the mitochondrial pyruvate carrier, which is a heterodimer composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane. By inhibiting MPC, this compound prevents the transport of pyruvate from the cytosol into the mitochondria, thereby impacting central carbon metabolism.

Diagram of the Affected Signaling Pathway:

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate LDH MPC MPC (MPC1/MPC2) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA UK500001 This compound UK500001->MPC

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

This inhibition forces cells to rely more on glycolysis and lactate production for energy, a metabolic state known as the Warburg effect, which is a hallmark of many cancer cells.

Conclusion

The synthesis of this compound is a feasible multi-step process that relies on standard organic chemistry transformations. The key challenges lie in achieving high yields and purity at each step. This guide provides a comprehensive framework for researchers to synthesize this important metabolic inhibitor for their studies. The provided protocols and diagrams offer a clear and structured approach to understanding and executing the synthesis and biological context of this compound.

An In-depth Technical Guide to UK-5099: Discovery, Development, and Mechanism of Action as a Mitochondrial Pyruvate Carrier Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "UK-500001" yielded limited detailed scientific information beyond its investigation in a Phase II clinical trial for Chronic Obstructive Pulmonary Disease (COPD). Conversely, a wealth of in-depth technical data is available for "UK-5099," a potent and widely studied inhibitor of the mitochondrial pyruvate carrier (MPC). Given the detailed nature of the user's request for experimental protocols and signaling pathways, this guide will focus on UK-5099, as it is highly probable that this was the intended compound of interest.

Introduction

UK-5099, also known as PF-1005023, is a specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, placing the MPC at a central node of cellular metabolism. By inhibiting the MPC, UK-5099 effectively uncouples these two fundamental metabolic pathways, leading to significant alterations in cellular bioenergetics. This property has made UK-5099 an invaluable tool for studying the physiological roles of mitochondrial pyruvate metabolism and a compound of interest in various therapeutic areas, including cancer and metabolic diseases.

Discovery and Development History

While the original discovery and synthesis of UK-5099 are not extensively detailed in publicly available literature, its characterization as a potent MPC inhibitor has been a focal point of numerous studies. It belongs to the α-cyanocinnamate family of compounds and has been instrumental in elucidating the function of the MPC. More recently, novel analogues of UK-5099 have been synthesized and evaluated for various therapeutic applications, including the treatment of hair loss, highlighting the continued interest in targeting the MPC.[1]

Mechanism of Action

UK-5099 acts as a non-competitive inhibitor of the mitochondrial pyruvate carrier.[2] It is believed to interact with the thiol group of a cysteine residue within the MPC protein complex, although the exact binding site and covalent nature of this interaction are still under investigation. By blocking the transport of pyruvate into the mitochondria, UK-5099 forces a metabolic shift in cells. The accumulated cytosolic pyruvate is increasingly converted to lactate, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells. This leads to a decrease in mitochondrial respiration and an increased reliance on glycolysis for ATP production.

Signaling Pathways Affected by UK-5099

The inhibition of the MPC by UK-5099 initiates a cascade of metabolic reprogramming. The primary consequence is the reduction of pyruvate entering the TCA cycle, which has several downstream effects on cellular metabolism and signaling.

MPC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_c Pyruvate LDH LDH Pyruvate_c->LDH MPC MPC Pyruvate_c->MPC Transport Lactate Lactate Glycolysis->Pyruvate_c LDH->Lactate Pyruvate_m Pyruvate AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP MPC->Pyruvate_m UK5099 UK-5099 UK5099->MPC Inhibition

Caption: Metabolic consequences of mitochondrial pyruvate carrier (MPC) inhibition by UK-5099.

Additionally, there is evidence linking the Wnt/β-catenin signaling pathway to the regulation of MPC expression. Activation of the Wnt/β-catenin pathway has been shown to repress MPC expression, leading to a metabolic shift similar to that induced by UK-5099.[3][4]

Wnt_MPC_Regulation cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b GSK3β Frizzled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates MPC_Gene MPC Gene TCF_LEF TCF/LEF TCF_LEF->MPC_Gene Represses Transcription MPC_Expression MPC Expression MPC_Gene->MPC_Expression Beta_Catenin_n β-catenin Beta_Catenin_n->TCF_LEF Binds

Caption: Regulation of Mitochondrial Pyruvate Carrier (MPC) expression by the Wnt/β-catenin signaling pathway.

Quantitative Data

The inhibitory potency of UK-5099 has been quantified in various experimental systems. The following tables summarize key quantitative data for UK-5099 and related compounds.

Table 1: Inhibitory Potency of UK-5099

ParameterValueSpecies/SystemReference
IC50 50 nMRat heart mitochondria[5]
IC50 52.6 ± 8.3 nMHuman MPC1L/MPC2 in proteoliposomes[6]
Ki 49 µMTrypanosome plasma membrane pyruvate carrier[7]
Ki ≤ 1 µMGeneral pyruvate transport[2]

Table 2: Michaelis-Menten Constants for Mitochondrial Pyruvate Carrier

ParameterValueSpeciesReference
Km 28.0 ± 3.9 µMMouse liver[8]
Vmax 1.08 ± 0.05 nmol/min/mgMouse liver[8]
Km 71.2 ± 17 µMRat liver[8]
Vmax 1.42 ± 0.14 nmol/min/mgRat liver[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of UK-5099.

Measurement of Mitochondrial Pyruvate Uptake

This protocol describes a method for directly measuring the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Uptake buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 5 mM HEPES, pH 7.4)

  • [14C]-Pyruvate

  • UK-5099

  • Rotenone and Antimycin A (to inhibit electron transport chain)

  • Scintillation fluid and vials

Procedure:

  • Isolate mitochondria from tissue or cells using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in isolation buffer and determine the protein concentration.

  • Prepare the uptake buffer containing rotenone and antimycin A to prevent pyruvate metabolism.

  • In a microcentrifuge tube, add the desired concentration of [14C]-pyruvate to the uptake buffer.

  • To start the uptake, add a small volume of the mitochondrial suspension to the [14C]-pyruvate containing buffer and incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature.

  • To stop the reaction, add a high concentration of cold UK-5099 (inhibitor-stop method) and immediately centrifuge the tubes at high speed to pellet the mitochondria.

  • Carefully remove the supernatant and wash the mitochondrial pellet with ice-cold isolation buffer.

  • Lyse the mitochondrial pellet and add scintillation fluid.

  • Quantify the amount of [14C]-pyruvate taken up by the mitochondria using a scintillation counter.

  • For inhibition studies, pre-incubate the mitochondria with various concentrations of UK-5099 before adding the [14C]-pyruvate.

Cell-Based Respiration Assay using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing an indirect measure of mitochondrial respiration.

Seahorse_Workflow Start Seed cells in Seahorse XF plate Incubate Incubate overnight Start->Incubate Wash Wash cells with assay medium Incubate->Wash Hydrate Hydrate sensor cartridge Load_Cartridge Load inhibitor compounds into sensor cartridge (Oligomycin, FCCP, Rotenone/Antimycin A, UK-5099) Hydrate->Load_Cartridge Prepare_Media Prepare assay medium (low buffer, no bicarbonate) Prepare_Media->Wash Equilibrate Equilibrate plate in non-CO2 incubator Wash->Equilibrate Equilibrate->Load_Cartridge Run_Assay Run Seahorse XF Analyzer Load_Cartridge->Run_Assay Analyze Analyze OCR data Run_Assay->Analyze

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Appropriate cell line and culture medium

  • Seahorse XF Base Medium (or similar low-buffered, bicarbonate-free medium) supplemented with glucose, pyruvate, and glutamine as required

  • UK-5099

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Plating: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the desired compounds. For a Mito Stress Test, this typically includes oligomycin, FCCP, and a mixture of rotenone and antimycin A. To test the effect of UK-5099, it can be loaded into one of the ports for injection during the assay.

  • Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of UK-5099 can be quantified by comparing the OCR before and after its injection.

Conclusion

UK-5099 is a powerful and specific inhibitor of the mitochondrial pyruvate carrier, making it an indispensable research tool for investigating cellular metabolism. Its ability to uncouple glycolysis from mitochondrial respiration has provided significant insights into the metabolic flexibility of cells and the role of the MPC in various physiological and pathological states. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of MPC inhibition and to aid in the development of novel therapeutics targeting this crucial metabolic checkpoint.

References

Introduction: The Inflammatory Landscape of COPD and the Rationale for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of PDE4 Inhibitors in COPD Pathophysiology

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating respiratory condition characterized by persistent airflow limitation.[1] The underlying pathology is driven by a chronic, abnormal inflammatory response in the airways and lung parenchyma to noxious particles or gases, primarily cigarette smoke.[1][2] This inflammation involves a complex interplay of various immune and structural cells, including neutrophils, macrophages, CD8+ T-lymphocytes, and airway epithelial cells.[2][3][4] These cells release a cascade of pro-inflammatory mediators, leading to mucus hypersecretion, small airway remodeling, and parenchymal destruction (emphysema).[5][6]

A key intracellular signaling molecule that governs these inflammatory processes is cyclic adenosine monophosphate (cAMP).[7] Elevated intracellular cAMP levels exert broad anti-inflammatory effects.[2][3] The family of enzymes responsible for the degradation and inactivation of cAMP are cyclic nucleotide phosphodiesterases (PDEs).[8][9] The PDE4 enzyme subfamily is the predominant regulator of cAMP levels within key inflammatory cells implicated in COPD.[3][10] Consequently, PDE4 has emerged as a primary therapeutic target for a non-steroidal, anti-inflammatory approach to COPD management.[11] Selective PDE4 inhibitors are designed to elevate intracellular cAMP, thereby suppressing the core inflammatory mechanisms that drive COPD progression.[9]

The Central Role of Phosphodiesterase 4 (PDE4) in COPD Pathophysiology

PDE4 Enzyme Family and Subtypes

The PDE4 family consists of four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which encode for over 20 different isoforms through alternative mRNA splicing.[10] These subtypes exhibit unique cellular and tissue distribution patterns, which are critical for both their therapeutic effects and side-effect profiles.[10]

  • PDE4A, PDE4B, and PDE4D are expressed in alveolar macrophages from COPD patients, with mRNA levels being significantly augmented compared to non-smoking controls.[12]

  • PDE4B is the predominant subtype in monocytes and neutrophils and is upregulated by pro-inflammatory stimuli, suggesting a key role in inflammatory processes.[3]

  • PDE4D inhibition is strongly linked to the primary dose-limiting side effects of nausea and emesis, which are believed to be mediated through actions in the central nervous system.[3][11] Cilomilast, for example, is considerably more selective for PDE4D.[3]

In patients with COPD, increased levels of PDE4 have been observed in inflammatory cells within the lungs, making it a rational target to modulate the aberrant inflammatory response.[8]

PDE4 in Inflammatory and Structural Cells

PDE4 is the primary cAMP-hydrolyzing enzyme in a host of cells central to COPD pathogenesis:

  • Immune Cells : Neutrophils, eosinophils, macrophages, CD4+ and CD8+ T-cells all express high levels of PDE4.[3][4]

  • Structural Cells : PDE4 is also present in airway smooth muscle and epithelial cells.[4]

By regulating cAMP levels in these cells, PDE4 plays a critical role in controlling multiple facets of the inflammatory cascade, including cell recruitment, activation, and the release of cytokines, chemokines, and other pro-inflammatory mediators.[3][8]

Mechanism of Action of PDE4 Inhibitors

The fundamental mechanism of PDE4 inhibitors is the prevention of cAMP degradation. By inhibiting the PDE4 enzyme, these drugs increase intracellular cAMP concentrations in target cells.[5][13][14] This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn leads to the phosphorylation of various substrates, including the transcription factor cAMP response element-binding protein (CREB).[15]

The activation of this pathway results in a broad spectrum of anti-inflammatory effects:

  • Suppression of Inflammatory Mediators : Reduced release of cytokines (e.g., TNF-α), chemokines (e.g., CXCL8/IL-8), and leukotrienes.[3][16]

  • Inhibition of Inflammatory Cell Function : Decreased trafficking and recruitment of neutrophils and other leukocytes, reduced production of reactive oxygen species, and inhibition of degranulation.[3][5]

  • Effects on Structural Cells : Relaxation of airway smooth muscle (though this effect is weak in humans) and potential modulation of airway remodeling processes.[17][10][11]

PDE4_Signaling_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades PDE4i PDE4 Inhibitor (e.g., Roflumilast) PDE4i->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) Genes Anti-inflammatory Gene Transcription pCREB->Genes Promotes

Caption: PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibition. (Max 100 characters)

Key PDE4 Inhibitors and Quantitative Data

Several oral PDE4 inhibitors have been developed, with Roflumilast being the first in its class approved for COPD treatment.[5][18] Cilomilast was also extensively studied but its development was terminated.[19][20] More recently, inhaled PDE4 inhibitors are being developed to maximize lung deposition and minimize systemic side effects.[21][22]

Table 1: Inhibitory Potency of Select PDE4 Inhibitors
CompoundTargetPotency (IC50 / Ki)Reference
RoflumilastPDE4 (Human Neutrophils)IC50 = 0.8 nM[3]
CilomilastPDE4Ki = 92 nM[3]
CilomilastPDE4AIC50 = 115 nM[3]
CilomilastPDE4BIC50 = 86 nM[3]
CilomilastPDE4CIC50 = 308 nM[3]
CilomilastPDE4DIC50 = 12 nM[3]
GSK256066PDE4IC50 = 3.2 pM[23]
UK-500,001PDE4IC50 = 1 nM[21]
CHF 6001PDE4-[23]
Table 2: Summary of Clinical Efficacy Data for Roflumilast in COPD
ParameterResultStudy Details / NotesReference
Lung Function
Pre-bronchodilator FEV₁Significant improvements vs. placeboSeveral large clinical trials[6]
Post-bronchodilator FEV₁Significant improvements vs. placeboSeveral large clinical trials[6]
FEV₁ Improvement+97 mL vs. placebo6-month "RECORD" Phase III trial (500 µg daily)[11]
Exacerbations
Exacerbation RateSignificant reduction vs. placeboParticularly in patients with severe COPD, chronic bronchitis, and a history of exacerbations[6][18]
Inflammatory Cells
Sputum NeutrophilsReduced by 31%4-week study in COPD patients[13]
Sputum EosinophilsReduced by 42%4-week study in COPD patients[13]
Airway CD8+ T-cellsSignificantly reducedBiopsy study in COPD patients[3]
Airway NeutrophilsLesser reductions observedBiopsy study in COPD patients[3]
Table 3: Summary of Clinical Efficacy Data for Cilomilast in COPD
ParameterResultStudy Details / NotesReference
Lung Function
FEV₁ Change+40 mL difference vs. placebo24-week study (10 mL increase for cilomilast vs. 30 mL decrease for placebo)[24]
FEV₁ Change24-44 mL treatment difference vs. placeboAverage over 24 weeks across Phase III studies[19]
Exacerbations
Exacerbation-Free Rate74% vs. 62% for placebo (p=0.008)At 24 weeks[24]
Quality of Life
SGRQ Total Score-4.1 unit difference vs. placebo (p=0.001)Clinically significant reduction over 24 weeks[24]
Inflammatory Cells
Subepithelial NeutrophilsSignificant reduction12-week bronchial biopsy study[25]
CD68+ MonocytesSignificant reduction12-week bronchial biopsy study[25]
CD8+ LymphocytesSignificant reduction12-week bronchial biopsy study[25]
Table 4: Effects of Inhaled PDE4 Inhibitors on Inflammatory Biomarkers
CompoundDoseParameterResult vs. PlaceboStudy PopulationReference
CHF6001800 µg & 1600 µg BIDSputum LTB4, CXCL8, MIP-1β, MMP9, TNFαSignificant decreaseCOPD patients on triple therapy[16]
CHF6001800 µg BIDSputum MacrophagesSignificant decreaseCOPD patients on triple therapy[16]
RPL554 (Dual PDE3/4)NebulizedSputum Absolute Neutrophil CountSignificant reductionHealthy volunteers after LPS challenge[26]

Experimental Protocols and Methodologies

The evaluation of PDE4 inhibitors in COPD relies on specialized clinical and laboratory methods to quantify their anti-inflammatory effects.

Induced Sputum Analysis

This non-invasive technique is used to obtain samples of airway secretions and cells to assess airway inflammation.

  • Protocol Outline :

    • Pre-medication : Subjects inhale a short-acting beta2-agonist (e.g., salbutamol) to prevent bronchoconstriction.

    • Induction : Subjects inhale nebulized hypertonic saline (e.g., 3%, 4%, or 5% NaCl) for escalating time periods (e.g., 5-7 minutes).

    • Sputum Collection : After each inhalation period, the subject is encouraged to cough deeply to expectorate sputum into a collection container.

    • Sample Processing : Sputum plugs are selected from saliva and treated with a mucolytic agent like dithiothreitol (DTT).

    • Cell Analysis : Total cell counts are performed, and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) are determined on cytospin preparations stained with Wright-Giemsa or similar.

    • Supernatant Analysis : The fluid phase (supernatant) is separated by centrifugation and stored for measurement of inflammatory mediators (e.g., IL-8, TNF-α, neutrophil elastase) using techniques like ELISA.

Sputum_Workflow start Patient Preparation (Inhales Salbutamol) induction Inhalation of Nebulized Hypertonic Saline start->induction collection Sputum Expectoration and Collection induction->collection processing Sputum Plug Selection & DTT Treatment collection->processing centrifuge Centrifugation processing->centrifuge cell_pellet Cell Pellet centrifuge->cell_pellet supernatant Supernatant centrifuge->supernatant cytospin Cytospin Preparation & Staining cell_pellet->cytospin elisa Mediator Analysis (e.g., ELISA) supernatant->elisa counting Differential Cell Counting cytospin->counting end Data Analysis counting->end elisa->end

Caption: Experimental workflow for induced sputum collection and analysis. (Max 100 characters)
Bronchial Biopsy and Immunohistochemistry

This invasive procedure provides tissue samples for direct examination of cellular infiltrates and structural changes within the airway wall.

  • Protocol Outline :

    • Procedure : Flexible bronchoscopy is performed on sedated patients.

    • Biopsy Collection : Small tissue samples (biopsies) are taken from the bronchial wall using forceps.

    • Tissue Processing : Biopsies are fixed (e.g., in formalin) and embedded in paraffin wax, or snap-frozen for cryosectioning.

    • Immunohistochemistry/Immunofluorescence : Thin sections of the tissue are mounted on slides and incubated with specific primary antibodies against cell surface markers (e.g., CD8 for cytotoxic T-cells, CD68 for macrophages, neutrophil elastase for neutrophils).

    • Detection : A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is applied, followed by a substrate or visualization under a fluorescence microscope.

    • Quantification : The number of positively stained cells per unit area of tissue (e.g., cells/mm²) is counted by a trained observer or using image analysis software to assess the degree of inflammation.

Measurement of PDE4 mRNA Expression in Alveolar Macrophages

This molecular technique quantifies the gene expression of PDE4 subtypes.[12]

  • Protocol Outline :

    • Cell Isolation : Alveolar macrophages (AM) are obtained from patients via bronchoalveolar lavage (BAL).

    • RNA Extraction : Total RNA is extracted from the isolated AM using a commercial kit.

    • Reverse Transcription : The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR (qPCR) : The cDNA is used as a template in a qPCR reaction with specific primers designed to amplify PDE4A, PDE4B, and PDE4D transcripts. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

    • Data Analysis : The relative expression of each PDE4 subtype is calculated using the delta-delta Ct method, comparing the expression levels in COPD patients to control subjects.[12]

Adverse Effects and Therapeutic Challenges

The primary limitation to the clinical use of oral PDE4 inhibitors is their side-effect profile, which includes diarrhea, nausea, headache, and weight loss.[1][3] These adverse events are dose-limiting and are a significant cause of treatment discontinuation.[27]

The gastrointestinal side effects are strongly believed to be mediated by the inhibition of the PDE4D isoform in the central nervous system, particularly in the chemoreceptor trigger zone of the brainstem.[3][11]

Side_Effects_Logic cluster_lung Lungs (Target Site) cluster_cns CNS (Off-Target Site) OralPDE4i Oral PDE4 Inhibitor (Systemic Exposure) PDE4B_Lung Inhibition of PDE4B (and other subtypes) OralPDE4i->PDE4B_Lung PDE4D_CNS Inhibition of PDE4D OralPDE4i->PDE4D_CNS AntiInflam Anti-inflammatory Effect PDE4B_Lung->AntiInflam GI_SE Nausea & Emesis (Side Effects) PDE4D_CNS->GI_SE Solution Therapeutic Strategies: • Inhaled Delivery • PDE4B-selective inhibitors GI_SE->Solution Mitigated by

Caption: Logic of PDE4 inhibitor side effects and mitigation strategies. (Max 100 characters)

This challenge has driven the development of second-generation and inhaled PDE4 inhibitors.[22] Inhaled agents like CHF6001 are designed to deliver the drug directly to the lungs, achieving high local concentrations for anti-inflammatory efficacy while minimizing systemic exposure and thereby reducing the incidence of CNS-mediated side effects.[16][21][27]

Conclusion and Future Directions

PDE4 inhibitors represent a targeted, oral or inhaled anti-inflammatory therapy that addresses the underlying inflammatory processes in COPD. By elevating intracellular cAMP in key immune and structural cells, these agents can reduce the frequency of exacerbations and improve lung function in a specific subset of patients with severe COPD and a history of chronic bronchitis.[6][28] The core of their mechanism lies in suppressing the activity of neutrophils, macrophages, and lymphocytes, and downregulating the production of a wide array of pro-inflammatory mediators.

The future of PDE4 inhibition in COPD is focused on improving the therapeutic index. This includes the continued development of potent, inhaled PDE4 inhibitors to maximize efficacy in the lung while minimizing systemic adverse effects.[21][22] Furthermore, the development of dual-action agents, such as combined PDE3/PDE4 inhibitors that offer both bronchodilator and anti-inflammatory properties, represents a promising avenue for future COPD treatment.[8][26][27] Continued research into the specific roles of PDE4 isoforms may yet yield inhibitors with a more favorable balance of efficacy and tolerability.[29]

References

Unraveling the Potential of UK-500001: A Technical Guide to Phosphodiesterase 4 Inhibition in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-500001, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, has been investigated for its therapeutic potential in inflammatory diseases, primarily chronic obstructive pulmonary disease (COPD). This document provides an in-depth technical overview of the target validation for this compound, summarizing its mechanism of action, preclinical data, and clinical findings. While the clinical development of this compound was discontinued due to a lack of efficacy in a Phase II trial, the data generated provides valuable insights into the role of PDE4 inhibition in modulating inflammatory responses. This guide presents available quantitative data in structured tables, details relevant experimental methodologies, and utilizes visualizations to illustrate key pathways and workflows.

Introduction: The Rationale for Targeting PDE4 in Inflammation

Inflammatory diseases such as COPD, asthma, and rheumatoid arthritis are characterized by the dysregulation of inflammatory pathways, leading to tissue damage and loss of function. A key intracellular signaling molecule implicated in these processes is cyclic adenosine monophosphate (cAMP). cAMP plays a crucial role in downregulating inflammatory responses in various immune cells, including macrophages, neutrophils, and T-cells.

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis and subsequent inactivation of cAMP.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, and a reduction in the activity of inflammatory cells.[1][2] this compound was developed as a selective inhibitor of PDE4 with the aim of providing a targeted anti-inflammatory therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, from its in vitro potency to clinical trial outcomes.

Table 1: In Vitro Potency of this compound Against PDE4 Subtypes

PDE4 SubtypeIC50 (nM)
PDE4A1.9[3]
PDE4B1.01[3]
PDE4D0.38[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell TypeInflammatory MediatorInhibition (IC50, nM)
Human Peripheral Blood Mononuclear CellsTNF-α release0.13[3]
Human NeutrophilsLeukotriene B4 release0.24[3]

Table 3: Overview of Preclinical In Vivo Studies with this compound

Animal ModelInflammatory ChallengeKey Findings
RatLipopolysaccharide (LPS)-induced neutrophilia and TNF-α accumulationDose-dependent inhibition[4]
Guinea PigHistamine-induced bronchoconstrictionInhibition of bronchoconstriction[4]
RabbitHistamine-induced bronchoconstrictionInhibition of bronchoconstriction[4]

Note: Specific quantitative data such as dosages and percentage of inhibition are not publicly available.

Table 4: Summary of Phase II Clinical Trial of this compound in COPD (NCT00263874)

ParameterDetails
Study Design Randomized, Double-Blind, Placebo-Controlled, Parallel Group[4]
Population Adults with moderate to severe COPD[4]
Intervention Inhaled this compound (0.1, 0.4, and 1.0 mg b.i.d.)[4]
Primary Endpoint Trough Forced Expiratory Volume in 1 second (FEV1) after 6 weeks[4]
Outcome Study stopped for futility; no significant effect on the primary endpoint. Some transient improvements were observed at the highest dose after 2 weeks. The decision to terminate was not due to safety concerns.[4]

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. The following are generalized protocols for the key assays used in the validation of PDE4 inhibitors, based on standard methodologies.

PDE4 Enzymatic Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

  • Reagents and Materials: Purified recombinant human PDE4 enzyme, cyclic AMP (cAMP) substrate, assay buffer, and a detection system (e.g., fluorescence polarization, FRET, or luminescence-based).

  • Procedure:

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

    • The PDE4 enzyme is incubated with the test compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the cAMP substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of remaining cAMP or the product of the reaction (AMP) is quantified using a suitable detection method.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs) (General Protocol)

This assay assesses the effect of a compound on the release of the pro-inflammatory cytokine TNF-α from immune cells.

  • Reagents and Materials: Human whole blood, density gradient centrifugation medium (e.g., Ficoll-Paque), cell culture medium (e.g., RPMI-1640), lipopolysaccharide (LPS) as a stimulant, and a TNF-α ELISA kit.

  • Procedure:

    • PBMCs are isolated from human whole blood using density gradient centrifugation.

    • The isolated PBMCs are washed and resuspended in cell culture medium.

    • The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

    • The cells are then stimulated with LPS to induce TNF-α production.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.

    • The percentage of inhibition of TNF-α release is calculated, and IC50 values are determined.

Leukotriene B4 (LTB4) Release Assay from Human Neutrophils (General Protocol)

This assay evaluates the impact of a compound on the release of the potent chemoattractant LTB4 from neutrophils.

  • Reagents and Materials: Human whole blood, dextran for erythrocyte sedimentation, density gradient centrifugation medium, cell culture medium, a stimulating agent (e.g., calcium ionophore A23187 or fMLP), and an LTB4 ELISA kit.

  • Procedure:

    • Neutrophils are isolated from human whole blood using dextran sedimentation followed by density gradient centrifugation.

    • The isolated neutrophils are washed and resuspended in a suitable buffer.

    • The cells are pre-incubated with different concentrations of the test compound (e.g., this compound).

    • The cells are then stimulated with an appropriate agent to induce LTB4 synthesis and release.

    • Following incubation, the cell suspension is centrifuged, and the supernatant is collected.

    • The concentration of LTB4 in the supernatant is quantified using a competitive ELISA kit as per the manufacturer's protocol.

    • The inhibitory effect of the compound is determined, and IC50 values are calculated.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of PDE4 and a generalized workflow for the validation of a PDE4 inhibitor.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory\nStimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory\nStimuli->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (inactive) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, LTB4) PKA_active->Pro_inflammatory_Mediators inhibits production CREB_p p-CREB CREB->CREB_p Gene_Transcription Anti-inflammatory Gene Transcription CREB_p->Gene_Transcription promotes Suppression of\nInflammation Suppression of Inflammation Gene_Transcription->Suppression of\nInflammation AMP AMP PDE4->AMP UK500001 This compound UK500001->PDE4 inhibits

Caption: PDE4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo Preclinical In Vivo Models cluster_clinical Clinical Development Enzyme_Assay PDE4 Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based Assays (e.g., TNF-α, LTB4 release) Enzyme_Assay->Cell_Assay Lead Compound Selection Selectivity_Assay PDE Isoform Selectivity Profiling Cell_Assay->Selectivity_Assay Animal_Model_1 Acute Inflammation Models (e.g., LPS-induced neutrophilia in rats) Selectivity_Assay->Animal_Model_1 Candidate for In Vivo Testing Animal_Model_2 Disease-Specific Models (e.g., Histamine-induced bronchoconstriction in guinea pigs) Animal_Model_1->Animal_Model_2 Tox_Studies Toxicology and Safety Studies Animal_Model_2->Tox_Studies Phase_I Phase I (Safety and Tolerability) Tox_Studies->Phase_I IND-Enabling Studies Phase_II Phase II (Efficacy and Dose-Ranging) (this compound stopped here) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy and Safety) Phase_II->Phase_III

Caption: Generalized Workflow for PDE4 Inhibitor Validation.

Conclusion and Future Perspectives

The investigation into this compound as a PDE4 inhibitor for inflammatory diseases has provided a valuable, albeit incomplete, dataset. The in vitro data clearly demonstrated its high potency and selectivity for PDE4, with corresponding anti-inflammatory effects in cellular assays. However, the translation of these promising preclinical findings into clinical efficacy was not achieved, as evidenced by the outcome of the Phase II trial in COPD.[4]

The discontinuation of this compound's development highlights the challenges in translating potent in vitro activity into clinical benefit for complex inflammatory diseases like COPD. Potential reasons for this discrepancy could include suboptimal drug delivery to the target tissue, complex disease pathophysiology involving multiple redundant inflammatory pathways, or the specific patient population studied.

Despite the outcome for this compound, the validation of PDE4 as a therapeutic target in inflammatory diseases remains an active area of research. The lessons learned from the development of compounds like this compound continue to inform the design and development of next-generation PDE4 inhibitors with improved therapeutic profiles. Future efforts may focus on developing inhibitors with different subtype selectivity profiles, improved tissue targeting, or combination therapies to address the multifaceted nature of inflammatory diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The lack of comprehensive published data for this compound limits the depth of this analysis.

References

Preclinical Pharmacology of UK-500001: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4) that was under development by Pfizer for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, this compound was designed to increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. Despite showing promise in preclinical in vitro studies, the development of this compound was halted in 2006 following a Phase II clinical trial that was stopped for futility, as it showed no effect on the primary efficacy parameter in patients with moderate-to-severe COPD[2].

Mechanism of Action

This compound functions as a selective inhibitor of the PDE4 enzyme. The inhibition of PDE4 leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors. The ultimate effect is a reduction in the production and release of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, from inflammatory cells like peripheral blood mononuclear cells (PBMCs) and neutrophils[1].

UK-500001_Mechanism_of_Action cluster_cell Inflammatory Cell UK500001 This compound PDE4 PDE4 UK500001->PDE4 cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP cAMP cAMP_degradation->cAMP Inhibits PKA Protein Kinase A cAMP->PKA Activates Inflammatory_Mediators Inflammatory Mediators (TNF-α, LTB4) PKA->Inflammatory_Mediators Inhibits Production Release Release Inflammatory_Mediators->Release

Proposed signaling pathway for this compound's anti-inflammatory effect.

In Vitro Pharmacology

The available in vitro data demonstrates that this compound is a potent inhibitor of PDE4 and possesses anti-inflammatory properties in cellular assays.

Enzyme Inhibition

This compound was found to be a highly selective inhibitor of PDE4 over other PDE subtypes (PDEs 1-3 and 5-11), with IC50 values for these other subtypes being over 1000 nM[1]. The compound displayed potent inhibition of the key PDE4 isoforms involved in inflammation.

Table 1: In Vitro Enzyme Inhibition of this compound [1]

TargetIC50 (nM)
PDE4A1.9
PDE4B1.01
PDE4D0.38
Cellular Activity

In cellular assays, this compound effectively blocked the release of key inflammatory mediators from human immune cells. Its potency was comparable to that of roflumilast, an approved PDE4 inhibitor[1].

Table 2: In Vitro Cellular Activity of this compound [1]

Cell TypeInhibited MediatorIC50 (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)TNF-α release0.13
Human NeutrophilsLeukotriene B4 (LTB4) release0.24
Experimental Protocols

Detailed experimental protocols for the aforementioned in vitro studies are not available in the public domain. The data was presented in a conference abstract, which typically does not include comprehensive methodological descriptions[1].

In Vivo Pharmacology

No specific in vivo efficacy data for this compound in animal models of COPD has been found in the public literature. While it was stated that the compound showed preclinical efficacy in a variety of species, the supporting data for this claim is not available.

Pharmacokinetics

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species.

Toxicology

No toxicology data for this compound, including acute, sub-chronic, or chronic toxicity studies, has been identified in the public domain.

Summary and Conclusion

This compound is a potent and selective PDE4 inhibitor that demonstrated promising in vitro anti-inflammatory activity. However, the lack of efficacy in a Phase II clinical trial for COPD led to the discontinuation of its development. Consequently, a comprehensive preclinical data package, including in vivo efficacy, pharmacokinetics, and toxicology, has not been made publicly available. The information presented in this guide is based on the limited data from a conference presentation abstract. While the in vitro profile of this compound was strong, the reasons for its failure to translate to clinical efficacy in COPD remain unpublished. This case underscores the challenges in translating preclinical anti-inflammatory activity into clinical benefit for complex diseases like COPD.

References

An In-Depth Technical Guide to UK-500001 (CAS: 857900-47-1): A Potent Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-500001 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, primarily in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on inflammatory mediator release, and the underlying signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory activity of this compound against various PDE4 subtypes and its effects on the release of key inflammatory mediators.

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Subtypes

PDE4 SubtypeIC50 (nM)
PDE4A1.9[1]
PDE4B1.01[1]
PDE4D0.38[1]
PDE4D30.28[2]
PDE4B222.8[2]
PDE4A426.1[2]
PDE4C2271[2]

Note: Variations in IC50 values can be attributed to different experimental conditions and the use of specific splice variants of the PDE4 enzymes.

Table 2: Inhibitory Effect of this compound on Inflammatory Mediator Release

Cell TypeStimulantMediatorIC50 (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α0.13[1]
Human Neutrophils-Leukotriene B4 (LTB4)0.24[1]

Experimental Protocols

The following are representative, detailed methodologies for the key in vitro assays used to characterize the activity of PDE4 inhibitors like this compound.

PDE4 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.

Materials:

  • Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

  • Snake venom nucleotidase.

  • Anion-exchange resin (e.g., Dowex).

  • Scintillation cocktail and a scintillation counter.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the assay buffer, the diluted this compound (or vehicle control), and the purified PDE4 enzyme.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Stop the reaction by boiling the mixture for 2 minutes.

  • Cool the tubes on ice and add snake venom nucleotidase. Incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

  • Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP.

  • Centrifuge the tubes to pellet the resin.

  • Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

LPS-Induced TNF-α Release from Human PBMCs (Representative Protocol)

This protocol outlines a method to measure the inhibitory effect of a test compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human whole blood from healthy donors.

  • Ficoll-Paque for PBMC isolation.

  • RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium.

  • Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

This compound Mechanism of Action: PDE4 Inhibition and Anti-inflammatory Effects

UK500001_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR/Receptor Pro-inflammatory Stimuli->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac cAMP->Epac Activation AMP AMP PDE4->AMP Hydrolysis UK500001 This compound UK500001->PDE4 Inhibition CREB CREB PKA->CREB Phosphorylation NFkB NF-κB PKA->NFkB Inhibition Anti_Inflammatory_Response Anti-inflammatory Response Epac->Anti_Inflammatory_Response CREB->Anti_Inflammatory_Response Transcription Inflammatory_Mediators TNF-α, LTB4, etc. NFkB->Inflammatory_Mediators Transcription Inflammatory_Mediators->Pro-inflammatory Stimuli Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification StockSolution Stock Solution Preparation Purification->StockSolution PDE4Assay PDE4 Enzyme Inhibition Assay StockSolution->PDE4Assay CellBasedAssay Cell-Based Assays (e.g., PBMC) StockSolution->CellBasedAssay DataAnalysis Data Analysis (IC50 Determination) PDE4Assay->DataAnalysis MediatorRelease Inflammatory Mediator Release Assay (TNF-α, LTB4) CellBasedAssay->MediatorRelease MediatorRelease->DataAnalysis

References

In-depth Technical Guide: The Challenge of Undiscovered Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for scientific literature and data associated with the molecular formula C26H24F3N3O4 has yielded no specific, publicly documented compound. This indicates that a substance with this precise elemental composition is likely not a well-characterized or widely studied molecule within the current body of scientific research.

While the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed for a molecule that has not been identified in the available literature, this situation presents an opportunity to outline the rigorous process that researchers, scientists, and drug development professionals would undertake when encountering a novel or uncharacterized compound.

The Investigative Pathway for a Novel Chemical Entity

Should a compound with the molecular formula C26H24F3N3O4 be synthesized or isolated, the following experimental and analytical workflow would be initiated to elucidate its properties and potential applications. This serves as a roadmap for the comprehensive study of a new chemical entity.

Structural Elucidation and Physicochemical Characterization

The first critical step is to determine the precise arrangement of atoms within the molecule.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the chemical structure, connectivity, and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be employed to verify the C26H24F3N3O4 formula.

  • X-ray Crystallography: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

Data Presentation: The results from these analyses would be tabulated to provide a clear summary of the compound's structural and physicochemical properties.

Parameter Method Observed Value
Molecular FormulaHRMSC26H24F3N3O4
Molecular WeightMSValue g/mol
¹H NMR Chemical Shifts¹H NMRList of shifts
¹³C NMR Chemical Shifts¹³C NMRList of shifts
Key Functional GroupsFTIRList of groups
Melting/Boiling PointDifferential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)Value °C
SolubilityStandard solubility assaysValues in various solvents
In Vitro Biological Evaluation

Once the structure is confirmed, the next phase involves assessing the compound's biological activity in a controlled laboratory setting.

Experimental Protocols:

  • Target-Based Assays: If a putative biological target is hypothesized (e.g., an enzyme or receptor), specific assays would be conducted to measure the compound's binding affinity (e.g., Ki, Kd) or its ability to inhibit or activate the target (e.g., IC50, EC50).

  • Cell-Based Assays: The compound would be tested on various cell lines to evaluate its effects on cell viability, proliferation, apoptosis, and other cellular processes.

  • Mechanism of Action (MoA) Studies: If the compound shows interesting activity, further studies would be initiated to understand how it exerts its effects. This could involve Western blotting to look at protein expression changes, qPCR to analyze gene expression, or reporter gene assays to measure the activity of specific signaling pathways.

Logical Workflow for In Vitro Evaluation:

Caption: A generalized workflow for the initial in vitro screening and evaluation of a novel chemical compound.

In Vivo Studies

If a compound demonstrates promising in vitro activity and an acceptable initial safety profile, it would advance to in vivo testing in animal models.

Experimental Protocols:

  • Pharmacokinetic (PK) Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. This involves administering the compound to animals and measuring its concentration in blood and various tissues over time.

  • Pharmacodynamic (PD) Studies: To assess the effect of the compound on the body and to identify biomarkers that can be used to measure its activity.

  • Efficacy Studies: To determine if the compound has the desired therapeutic effect in an animal model of a specific disease.

  • Toxicology Studies: To evaluate the safety of the compound and to determine the maximum tolerated dose (MTD).

Signaling Pathway Analysis

Should the compound be found to modulate a specific biological pathway, a detailed investigation into its mechanism would be warranted.

Hypothetical Signaling Pathway Modulation:

If, for instance, C26H24F3N3O4 was found to be an inhibitor of a hypothetical "Kinase X" in a cancer-related pathway, the investigation might be visualized as follows:

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX DownstreamProtein Downstream Effector Protein KinaseX->DownstreamProtein TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Compound C26H24F3N3O4 Compound->KinaseX Inhibition

Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by the compound C26H24F3N3O4.

Conclusion

The journey from a molecular formula to a well-characterized compound and a potential therapeutic agent is a meticulous and multi-faceted process. While C26H24F3N3O4 does not currently correspond to a known substance in the public domain, the framework outlined above provides a comprehensive guide to the methodologies that would be employed to study such a molecule, should it be discovered. This structured approach ensures that any new chemical entity is rigorously evaluated for its chemical, biological, and pharmacological properties, paving the way for future innovations in science and medicine.

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of Mitochondrial Pyruvate Carrier (MPC) Inhibition by UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial pyruvate carrier (MPC) is a critical transporter located in the inner mitochondrial membrane that facilitates the uptake of pyruvate from the cytoplasm into the mitochondrial matrix. This process is a pivotal step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). Inhibition of the MPC is a key area of investigation for various therapeutic areas, including metabolic diseases and cancer.

While the query specified UK-500001, the preponderance of scientific literature on potent and specific in vitro inhibition of the MPC refers to UK-5099 . It is highly likely that UK-5099 is the compound of interest for researchers studying the MPC. UK-5099 is a cell-permeable α-cyanocinnamate derivative that acts as a potent and selective inhibitor of the MPC.[1][2] It covalently modifies a thiol group within the carrier, thereby blocking pyruvate transport.[3] These application notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of UK-5099 and other potential MPC inhibitors.

Signaling Pathway of Mitochondrial Pyruvate Transport

The transport of pyruvate into the mitochondria is a central hub in cellular metabolism. The following diagram illustrates the role of the MPC and the effect of its inhibition by UK-5099.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate_cyto Glycolysis->Pyruvate_cyto 2 Lactate Lactate Pyruvate_cyto->Lactate MPC MPC Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate MPC->Pyruvate_mito PDH Pyruvate Dehydrogenase Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP UK5099 UK5099 UK5099->MPC Inhibition

Caption: Mitochondrial pyruvate carrier (MPC) pathway and its inhibition by UK-5099.

Quantitative Data Summary

The inhibitory potency of UK-5099 has been determined in various in vitro systems. The following table summarizes key quantitative data.

ParameterValueSystemReference
IC50 50 nMPyruvate-dependent O2 consumption (Rat heart mitochondria)[4]
Ki 49 µMPyruvate transport (Trypanosoma brucei plasma membrane)[1][2]
Ki 0.1 - 0.2 µMPyruvate transport (Rat liver mitochondria)[1]
IC50 52.6 ± 8.3 nMPyruvate transport inhibition (Human MPC1L/MPC2 proteoliposomes)[5]

Experimental Protocols

Two primary in vitro methods are commonly employed to assess MPC activity and its inhibition: the radiolabeled pyruvate uptake assay in isolated mitochondria and the cellular oxygen consumption rate (OCR) assay using an extracellular flux analyzer.

Radiolabeled Pyruvate Uptake Assay in Isolated Mitochondria

This assay directly measures the transport of pyruvate into isolated mitochondria using a radiolabeled substrate.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_mito Isolate Mitochondria from tissue or cells resuspend_mito Resuspend in assay buffer isolate_mito->resuspend_mito preincubate Pre-incubate with UK-5099 or vehicle resuspend_mito->preincubate add_radiolabel Add [14C]Pyruvate to initiate uptake preincubate->add_radiolabel incubate Incubate for a short duration (e.g., 10s) add_radiolabel->incubate stop_reaction Stop transport with a potent inhibitor (e.g., CHC) incubate->stop_reaction separate Separate mitochondria (centrifugation or filtration) stop_reaction->separate lyse Lyse mitochondria separate->lyse quantify Quantify radioactivity via scintillation counting lyse->quantify calculate_uptake Calculate pyruvate uptake rate quantify->calculate_uptake plot_dose_response Plot dose-response curve calculate_uptake->plot_dose_response determine_ic50 Determine IC50 value plot_dose_response->determine_ic50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in a Seahorse XF microplate equilibrate Equilibrate cells in assay medium seed_cells->equilibrate measure_basal_ocr Measure basal Oxygen Consumption Rate (OCR) equilibrate->measure_basal_ocr inject_uk5099 Inject UK-5099 (or other inhibitors) measure_basal_ocr->inject_uk5099 measure_inhibited_ocr Measure OCR after MPC inhibition inject_uk5099->measure_inhibited_ocr inject_stressors Inject mitochondrial stressors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) measure_inhibited_ocr->inject_stressors measure_stressed_ocr Measure OCR under stressed conditions inject_stressors->measure_stressed_ocr calculate_parameters Calculate key parameters (e.g., basal respiration, maximal respiration, spare capacity) measure_stressed_ocr->calculate_parameters compare_treatments Compare OCR between UK-5099 treated and control cells calculate_parameters->compare_treatments

References

Application Note: UK-500001 Cell-Based Assay for TNF-alpha Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, modulating the release of TNF-α is a key therapeutic strategy. This application note provides a detailed protocol for a cell-based assay to screen and characterize compounds, such as the hypothetical UK-500001, for their ability to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.

The assay utilizes either the murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1, differentiated into macrophage-like cells. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells produce and secrete TNF-α. The amount of TNF-α released into the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This robust and reproducible assay is an essential tool for the discovery and development of novel anti-inflammatory agents.

Signaling Pathway of LPS-Induced TNF-α Release

Lipopolysaccharide (LPS) initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding event, facilitated by co-receptors like CD14 and MD-2, triggers the recruitment of adaptor proteins, primarily MyD88. This leads to the activation of downstream kinases, including IRAKs and TRAF6, which ultimately results in the activation of the IKK complex. The IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the TNF-α gene, initiating its transcription and subsequent translation, leading to the synthesis and release of TNF-α.

LPS_TNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits CD14 CD14 MD2 MD-2 IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK_complex IKK Complex TRAF6->IKK_complex activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene activates transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translation extracellular extracellular TNFa_protein->extracellular secreted

Caption: LPS-induced TNF-α signaling pathway in macrophages.

Experimental Protocols

This section provides detailed protocols for the cell-based TNF-α release assay using either RAW 264.7 or THP-1 cells.

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
RAW 264.7 cellsATCCTIB-71
THP-1 cellsATCCTIB-202
DMEM, high glucoseGibco11965092
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Lipopolysaccharides (LPS) from E. coliSigma-AldrichL4391
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Test Compound (e.g., this compound)--
Dexamethasone (Positive Control)Sigma-AldrichD4902
Human TNF-alpha ELISA KitR&D SystemsDTA00D
Murine TNF-alpha ELISA KitR&D SystemsMTA00B
96-well cell culture platesCorning3596
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypan Blue SolutionGibco15250061
Cell Culture and Maintenance

RAW 264.7 Cells:

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Scrape and passage cells every 2-3 days when they reach 80-90% confluency.

THP-1 Cells:

  • Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Experimental Workflow Diagram

Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate (RAW 264.7 or PMA-differentiated THP-1) start->seed_cells pre_treat Pre-treat with Test Compound (e.g., this compound) or Controls seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate (4-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data (Calculate % Inhibition and IC50) elisa->analyze end End analyze->end

Caption: General workflow for the cell-based TNF-α release assay.

Protocol for RAW 264.7 Cells
  • Cell Seeding:

    • Harvest RAW 264.7 cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) and the positive control (Dexamethasone) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compounds).

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (this may need optimization). Do not add LPS to the negative control wells.

    • Incubate the plate for 4-24 hours. The optimal incubation time should be determined empirically.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell layer.

    • The supernatant can be used immediately for ELISA or stored at -80°C.

Protocol for THP-1 Cells
  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL of PMA.[1][2]

    • Incubate for 48-72 hours to allow differentiation into adherent macrophage-like cells.[1]

    • After differentiation, wash the cells twice with warm PBS to remove PMA and non-adherent cells.

    • Add 100 µL of fresh, PMA-free culture medium and rest the cells for 24 hours.

  • Compound Treatment, LPS Stimulation, and Supernatant Collection:

    • Follow steps 2-4 as described in the protocol for RAW 264.7 cells.

TNF-α Quantification by ELISA

Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is outlined below.

  • Prepare Reagents: Reconstitute and prepare all standards, antibodies, and buffers as per the kit protocol.

  • Add Samples: Add 50-100 µL of the collected cell culture supernatants and standards to the wells of the antibody-coated microplate.

  • Incubation: Incubate the plate for the time specified in the kit manual (typically 1-2 hours at room temperature).

  • Washing and Detection: Wash the wells multiple times and add the detection antibody. Following another incubation and wash step, add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Substrate Addition: After a final wash, add the substrate solution and incubate until color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

Data Presentation and Analysis

Quantitative Data Summary
ParameterRAW 264.7 CellsDifferentiated THP-1 Cells
Seeding Density5 x 10^4 cells/well5 x 10^4 cells/well
PMA Concentration (for THP-1)N/A50-100 ng/mL
PMA Incubation (for THP-1)N/A48-72 hours
Pre-treatment with Compound1-2 hours1-2 hours
LPS Concentration100 ng/mL (optimize)100 ng/mL (optimize)
LPS Incubation4-24 hours (optimize)4-24 hours (optimize)
Positive Control (Dexamethasone)1 µM (example)1 µM (example)
Data Analysis
  • Standard Curve: Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.

  • Calculate TNF-α Concentration: Determine the concentration of TNF-α in each sample by interpolating their absorbance values from the standard curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (TNF-α_compound - TNF-α_negative) / (TNF-α_positive - TNF-α_negative)] * 100

    • Where:

      • TNF-α_compound = TNF-α concentration in wells with LPS and test compound.

      • TNF-α_negative = TNF-α concentration in wells without LPS (negative control).

      • TNF-α_positive = TNF-α concentration in wells with LPS only (positive control for stimulation).

  • Determine IC50: Plot the percent inhibition against the log of the test compound concentrations and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits TNF-α release by 50%).[3][4][5]

Controls

  • Negative Control: Cells not stimulated with LPS. This determines the basal level of TNF-α secretion.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and stimulated with LPS. This is the 0% inhibition control.

  • Positive Control (Inhibition): Cells treated with a known TNF-α inhibitor, such as dexamethasone, and stimulated with LPS.[6][7][8][9] This confirms the assay can detect inhibition.

  • Positive Control (Stimulation): Cells stimulated with LPS only. This is the 100% stimulation control.

By following these detailed protocols and application notes, researchers can effectively screen and characterize compounds for their potential to inhibit TNF-α release, a critical step in the development of new anti-inflammatory therapies.

References

Application Notes: Evaluating the Activity of UK-500001 in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAW264.7 is a murine macrophage-like cell line derived from a tumor induced by the Abelson murine leukemia virus.[1][2] These cells are a cornerstone model in immunology and drug discovery due to their robust pro-inflammatory responses and phagocytic capabilities.[3] Upon stimulation with agonists like lipopolysaccharide (LPS), RAW264.7 cells produce a variety of inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

UK-500001 (also known as UK5099) is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[4][5] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, where it fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[6][7] By blocking this crucial step, this compound forces a metabolic shift in cells, decreasing reliance on mitochondrial glucose oxidation and increasing glycolysis and the utilization of alternative fuel sources like fatty acids and amino acids.[8][9]

These application notes provide detailed protocols to assess the biological activity of this compound in RAW264.7 cells. The described experiments will enable researchers to determine the compound's cytotoxicity, its impact on inflammatory responses, and its direct effect on cellular metabolism.

Materials and Reagents

  • RAW264.7 cell line (e.g., ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%) or cell scrapers

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Griess Reagent Kit for Nitrite Determination

  • Mouse TNF-α and IL-6 ELISA Kits

  • BCA Protein Assay Kit

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Base Medium

  • Pyruvate, Glutamine, and Glucose solutions for Seahorse assay

Experimental Protocols

Protocol 1: Culture and Maintenance of RAW264.7 Cells

This protocol outlines the standard procedure for culturing and passaging RAW264.7 cells to ensure healthy, viable cells for experimentation.

  • Cell Culture: Culture RAW264.7 cells in T-75 flasks with complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Media Change: Refresh the growth media every 2-3 days.[10]

  • Subculturing: Passage the cells when they reach 70-80% confluency.

    • Aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Gently detach the adherent cells using a cell scraper in 10 mL of fresh medium.[1] Vigorous pipetting can also be used to dislodge the cells.[11]

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[3]

    • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a ratio of 1:3 to 1:6.

  • Cell Viability: Use low passage numbers (below 20) for all experiments to avoid genetic drift and ensure consistent cellular responses.[10]

Protocol 2: Cytotoxicity Assessment of this compound by MTT Assay

This assay determines the concentration range of this compound that is non-toxic to RAW264.7 cells, which is crucial for interpreting results from subsequent functional assays.

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[12] Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Assessment of Anti-inflammatory Activity

This protocol evaluates the effect of this compound on the production of key inflammatory mediators in LPS-stimulated RAW264.7 cells.

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well. Incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and collect the culture supernatants for analysis.

3a. Nitric Oxide (NO) Assay (Griess Test)

  • Transfer 50 µL of the collected supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.[13]

3b. Cytokine Quantification (ELISA)

  • Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[14]

Protocol 4: Analysis of Cellular Metabolism

This protocol directly measures the effect of this compound on mitochondrial respiration, its primary mode of action.

  • Cell Seeding: Seed RAW264.7 cells in a Seahorse XF Cell Culture Microplate at 4 x 10^4 cells/well. Incubate overnight.

  • Treatment: Pre-treat cells with the desired concentration of this compound for 1 hour in a non-CO2 incubator at 37°C.

  • Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. The assay measures the oxygen consumption rate (OCR) in real-time.

    • Basal Respiration: Measure the baseline OCR.

    • ATP-linked Respiration: Inject oligomycin to inhibit ATP synthase.

    • Maximal Respiration: Inject FCCP (a mitochondrial uncoupling agent) to determine the maximum respiratory capacity.

    • Non-mitochondrial Respiration: Inject a mixture of rotenone and antimycin A to shut down mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, and spare respiratory capacity). Inhibition of the MPC by this compound is expected to significantly decrease pyruvate-driven respiration.[9]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Cytotoxicity of this compound on RAW264.7 Cells

This compound Conc. (µM) Cell Viability (%) (Mean ± SD)
0 (Vehicle) 100.0 ± 4.5
1 98.7 ± 5.1
5 96.2 ± 3.9
10 92.5 ± 4.8
25 70.1 ± 6.2

| 50 | 45.3 ± 5.5 |

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

Treatment Nitrite (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control 1.2 ± 0.3 55 ± 12 28 ± 9
LPS (1 µg/mL) 25.6 ± 2.1 3540 ± 210 1850 ± 150
LPS + this compound (5 µM) 15.3 ± 1.8 2100 ± 180 980 ± 110

| LPS + this compound (10 µM) | 8.9 ± 1.1 | 1250 ± 130 | 550 ± 80 |

Table 3: Effect of this compound on Mitochondrial Respiration (OCR in pmol/min)

Treatment Basal Respiration ATP Production Maximal Respiration
Control 150 ± 15 110 ± 12 350 ± 25

| this compound (10 µM) | 85 ± 9 | 60 ± 8 | 180 ± 20 |

Visualizations

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture Culture & Passage RAW264.7 Cells Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with this compound (± LPS Stimulation) Seed->Treat Incubate Incubate for Specified Duration Treat->Incubate MTT Cytotoxicity (MTT Assay) Incubate->MTT Inflam Inflammation Assays (Griess, ELISA) Incubate->Inflam Metab Metabolism Assay (Seahorse OCR) Incubate->Metab Analysis Analyze Data & Generate Tables/Graphs MTT->Analysis Inflam->Analysis Metab->Analysis

Caption: Overall experimental workflow for testing this compound in RAW264.7 cells.

cluster_cyto Cytosol cluster_mito Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC MPC Pyruvate->MPC AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation (ATP Production) TCA->OXPHOS IMM Inner Mitochondrial Membrane MPC->AcetylCoA Transport UK500001 This compound UK500001->MPC Inhibition

Caption: Mechanism of this compound as an inhibitor of the Mitochondrial Pyruvate Carrier (MPC).

cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS) Genes->Mediators Leads to Production of

Caption: Simplified overview of the LPS-induced inflammatory pathway in macrophages.

References

Application Notes and Protocols: NR8383 Cell Line in the Study of PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the NR8383 rat alveolar macrophage cell line in conjunction with phosphodiesterase 4 (PDE4) inhibitors. This combination serves as a powerful in vitro model to investigate the anti-inflammatory properties of novel and established PDE4 inhibitors.

Introduction to NR8383 and PDE4 Inhibition

The NR8383 cell line, derived from normal rat alveolar macrophages, is a valuable tool for immunological and toxicological research.[1][2] These cells exhibit key characteristics of primary macrophages, including phagocytosis and the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in response to stimuli like lipopolysaccharide (LPS).[1][2]

Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that specifically degrades cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[3][4][5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and other inflammatory mediators.[3][4] This mechanism makes PDE4 a prime target for the development of anti-inflammatory drugs for conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.

The NR8383 cell line, with its robust inflammatory response, provides an excellent platform to screen and characterize the efficacy and mechanism of action of PDE4 inhibitors.

Core Applications

The primary application of the NR8383 cell line with PDE4 inhibitors is to assess the anti-inflammatory potential of these compounds. Key experimental readouts include:

  • Inhibition of Pro-inflammatory Cytokine Production: Measuring the reduction of cytokines like TNF-α in LPS-stimulated NR8383 cells.

  • Suppression of Nitric Oxide (NO) Synthesis: Quantifying the decrease in NO production, a key inflammatory mediator.

  • Modulation of Intracellular cAMP Levels: Directly measuring the increase in intracellular cAMP following PDE4 inhibitor treatment.

  • Assessment of Cell Viability: Ensuring that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.

Experimental Protocols

Detailed protocols for the core applications are provided below. These protocols are designed to be a starting point and may require optimization based on specific experimental conditions and reagents.

Protocol 1: Culturing and Maintenance of NR8383 Cells

Materials:

  • NR8383 cell line (e.g., ATCC CRL-2192)

  • Ham's F-12K (Kaighn's) Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • Cell scraper

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing Ham's F-12K medium with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial of NR8383 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • NR8383 cells grow as a mix of adherent and suspension cells. For subculturing, collect the floating cells by gentle swirling and transfer to a new flask. The adherent cells can be detached using a cell scraper or by gentle trypsinization.

    • Maintain cell cultures by replacing the medium every 2-3 days.

    • Split the cultures when they reach 70-80% confluency.

Protocol 2: LPS Stimulation and PDE4 Inhibitor Treatment

Materials:

  • Cultured NR8383 cells

  • Lipopolysaccharide (LPS) from E. coli

  • PDE4 inhibitors (e.g., Rolipram, Roflumilast) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Complete growth medium

Procedure:

  • Cell Seeding:

    • Harvest NR8383 cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow the cells to adhere and stabilize.

  • PDE4 Inhibitor Pre-treatment:

    • Prepare serial dilutions of the PDE4 inhibitor in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the PDE4 inhibitor.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

    • Incubate for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add a small volume (e.g., 10 µL) of LPS solution to each well to achieve a final concentration of 10-100 ng/mL.

    • Include a negative control (cells with inhibitor but without LPS) and a positive control (cells with LPS and vehicle).

    • Incubate for the desired time period (e.g., 4-24 hours) to allow for the production of inflammatory mediators.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for subsequent analysis (TNF-α ELISA, Nitric Oxide Assay).

Protocol 3: Measurement of TNF-α Production by ELISA

Materials:

  • Rat TNF-α ELISA kit

  • Supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the Rat TNF-α ELISA kit.

  • Briefly, add the collected supernatants and TNF-α standards to the wells of the ELISA plate pre-coated with a capture antibody.

  • Incubate to allow TNF-α to bind to the antibody.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash again.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

Protocol 4: Measurement of Nitric Oxide Production (Griess Assay)

Materials:

  • Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • Supernatants from Protocol 2

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in complete growth medium ranging from 0 to 100 µM.

  • Assay:

    • Add 50 µL of the collected supernatants and standards to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve.

Protocol 5: Measurement of Intracellular cAMP Levels

Materials:

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • NR8383 cells treated as in Protocol 2 (a shorter LPS stimulation time, e.g., 30-60 minutes, is recommended)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Follow the manufacturer's instructions for the specific cAMP assay kit being used.

  • Briefly, after treatment with the PDE4 inhibitor and LPS, lyse the cells to release intracellular cAMP.

  • Perform the competitive immunoassay according to the kit protocol.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the intracellular cAMP concentration based on the standard curve.

Protocol 6: Cell Viability Assessment (MTT Assay)

Materials:

  • NR8383 cells treated with PDE4 inhibitors (without LPS stimulation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat the cells with various concentrations of the PDE4 inhibitor for the same duration as in the inflammation assays.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of PDE4 Inhibitors on TNF-α Production in LPS-Stimulated NR8383 Cells

TreatmentConcentration (µM)TNF-α (pg/mL) ± SD% Inhibition
Vehicle Control-< 50-
LPS (100 ng/mL)-1500 ± 1200
Rolipram + LPS0.11250 ± 9016.7
Rolipram + LPS1800 ± 6546.7
Rolipram + LPS10350 ± 4076.7
Roflumilast + LPS0.011100 ± 8026.7
Roflumilast + LPS0.1650 ± 5056.7
Roflumilast + LPS1250 ± 3083.3

Table 2: Effect of PDE4 Inhibitors on Nitric Oxide Production in LPS-Stimulated NR8383 Cells

TreatmentConcentration (µM)Nitrite (µM) ± SD% Inhibition
Vehicle Control-< 1-
LPS (100 ng/mL)-25 ± 2.50
Rolipram + LPS0.121 ± 1.816
Rolipram + LPS114 ± 1.244
Rolipram + LPS106 ± 0.876
Roflumilast + LPS0.0118 ± 1.528
Roflumilast + LPS0.110 ± 1.060
Roflumilast + LPS14 ± 0.584

Table 3: Effect of PDE4 Inhibitors on Intracellular cAMP Levels in NR8383 Cells

TreatmentConcentration (µM)cAMP (pmol/well) ± SDFold Increase vs. Control
Vehicle Control-5 ± 0.51
Rolipram115 ± 1.23
Rolipram1030 ± 2.56
Roflumilast0.118 ± 1.53.6
Roflumilast135 ± 3.07

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell NR8383 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes TNFa_NO TNF-α, NO (Inflammatory Mediators) Pro_inflammatory_Genes->TNFa_NO ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP PKA->NFkB CREB CREB PKA->CREB Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes PDE4_Inhibitor PDE4 Inhibitor (e.g., Rolipram) PDE4_Inhibitor->PDE4

Caption: PDE4 signaling pathway in macrophages.

Experimental_Workflow cluster_assays Downstream Assays Culture 1. Culture NR8383 Cells Seed 2. Seed Cells in 96-well Plates Culture->Seed Pretreat 3. Pre-treat with PDE4 Inhibitor Seed->Pretreat Stimulate 4. Stimulate with LPS Pretreat->Stimulate MTT Cell Viability (MTT) Pretreat->MTT Collect 5. Collect Supernatant Stimulate->Collect cAMP_Assay cAMP Assay Stimulate->cAMP_Assay ELISA TNF-α ELISA Collect->ELISA Griess Nitric Oxide Assay Collect->Griess

Caption: Experimental workflow for assessing PDE4 inhibitors.

References

Application Notes and Protocols for UK-500001 with Human Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). In human neutrophils, PDE4 is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the attenuation of various pro-inflammatory functions of neutrophils. These application notes provide detailed protocols for studying the effects of this compound on human neutrophil functions, including mediator release, chemotaxis, degranulation, and oxidative burst.

Mechanism of Action

In human neutrophils, the binding of pro-inflammatory stimuli to their receptors typically leads to the activation of adenylyl cyclase and a transient increase in cAMP. This rise in cAMP is counteracted by the hydrolytic activity of PDE4. This compound inhibits PDE4, thereby preventing the degradation of cAMP. The resulting sustained high levels of intracellular cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate COOH-terminal Src kinase (Csk), which is a negative regulator of Src family kinases (SFKs). The inhibition of SFKs downstream of PKA activation ultimately leads to a reduction in neutrophil adhesion, migration, and activation. Furthermore, PDE4 inhibition has been shown to promote neutrophil apoptosis through a PKA-PI3K/Akt-dependent pathway, contributing to the resolution of inflammation.[1][2][3]

Signaling Pathway of this compound in Human Neutrophils

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes UK500001 This compound UK500001->PDE4 Inhibits Csk COOH-terminal Src Kinase (Csk) PKA->Csk Activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Influences SFKs Src Family Kinases (SFKs) Csk->SFKs Inhibits Neutrophil_Activation Neutrophil Activation (Adhesion, Migration, Degranulation, Oxidative Burst) SFKs->Neutrophil_Activation Promotes Apoptosis Promotion of Apoptosis PI3K_Akt->Apoptosis

Caption: Signaling pathway of this compound in human neutrophils.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and the expected effects of PDE4 inhibition on various human neutrophil functions. This table can be used as a reference for experimental design and data comparison.

ParameterAssayThis compound IC50 (nM)Expected Effect of PDE4 InhibitionReference
Mediator Release Leukotriene B4 (LTB4) Release0.24Inhibition[1]
Cell Migration Chemotaxis (e.g., towards IL-8 or fMLP)Not ReportedInhibition[4]
Degranulation Elastase ReleaseNot ReportedInhibition[4]
Oxidative Burst Superoxide ProductionNot ReportedInhibition[5]
Cell Survival ApoptosisNot ReportedPromotion[2]

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for the isolation of human neutrophils from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Dextran T500

  • Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Resuspend the granulocyte/erythrocyte pellet in HBSS.

  • Add Dextran T500 to a final concentration of 1% and mix by inversion. Allow erythrocytes to sediment for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • To lyse remaining red blood cells, resuspend the cell pellet in ice-cold RBC Lysis Buffer for 5-10 minutes.

  • Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell count and viability (e.g., using trypan blue exclusion). Neutrophil purity should be >95%.

Leukotriene B4 (LTB4) Release Assay

This protocol outlines a method to measure the release of LTB4 from stimulated human neutrophils.

Materials:

  • Isolated human neutrophils

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • This compound

  • Neutrophil stimulus (e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP), Calcium Ionophore A23187)

  • LTB4 ELISA kit

  • Microplate reader

Procedure:

  • Resuspend isolated neutrophils in assay buffer to a concentration of 1 x 10^7 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Add the neutrophil stimulus (e.g., fMLP at a final concentration of 1 µM) and incubate for 15 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.[6][7][8]

  • Calculate the percent inhibition of LTB4 release for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay (Boyden Chamber)

This protocol describes the assessment of neutrophil migration towards a chemoattractant.[9][10]

Materials:

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • This compound

  • Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)

  • Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

  • Cell stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Resuspend neutrophils in chemotaxis buffer at 2 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.

  • Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.

  • Place the filter membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator.

  • After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the migrated cells on the lower side.

  • Count the number of migrated cells in several high-power fields under a microscope.

Degranulation Assay (Elastase Release)

This protocol measures the release of elastase, a marker of azurophilic granule release.

Materials:

  • Isolated human neutrophils

  • Assay buffer

  • This compound

  • Neutrophil stimulus (e.g., fMLP + Cytochalasin B)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Microplate reader

Procedure:

  • Resuspend neutrophils in assay buffer at 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound or vehicle for 15 minutes at 37°C.

  • Prime the neutrophils with Cytochalasin B (5 µg/mL) for 5 minutes.

  • Add the stimulus (e.g., 1 µM fMLP) and incubate for 30 minutes at 37°C.

  • Centrifuge the samples at 400 x g for 10 minutes.

  • Transfer the supernatant to a new microplate.

  • Add the elastase substrate to each well.

  • Measure the change in absorbance at 405 nm over time using a microplate reader.[11][12]

Oxidative Burst Assay (Superoxide Production)

This protocol measures the production of superoxide anions, a key component of the neutrophil oxidative burst, using the cytochrome c reduction assay.[13][14][15]

Materials:

  • Isolated human neutrophils

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • This compound

  • Neutrophil stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA))

  • Cytochrome c

  • Superoxide dismutase (SOD)

  • Microplate reader

Procedure:

  • Resuspend neutrophils in assay buffer at 2 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound or vehicle for 15 minutes at 37°C.

  • In a microplate, add the neutrophil suspension, cytochrome c (final concentration 1 mg/mL), and either buffer or SOD (as a negative control).

  • Add the stimulus (e.g., 100 nM PMA).

  • Immediately measure the absorbance at 550 nm at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the SOD-inhibitable reduction of cytochrome c to determine the amount of superoxide produced.

Experimental Workflows

Workflow for Assessing this compound Efficacy on Neutrophil Function

Experimental_Workflow cluster_assays Functional Assays Start Start Isolate_Neutrophils Isolate Human Neutrophils from Whole Blood Start->Isolate_Neutrophils Pre_incubation Pre-incubate Neutrophils with This compound or Vehicle Isolate_Neutrophils->Pre_incubation Stimulation Stimulate Neutrophils with Appropriate Agonist Pre_incubation->Stimulation LTB4_Assay LTB4 Release Assay Stimulation->LTB4_Assay Chemotaxis_Assay Chemotaxis Assay Stimulation->Chemotaxis_Assay Degranulation_Assay Degranulation Assay Stimulation->Degranulation_Assay Oxidative_Burst_Assay Oxidative Burst Assay Stimulation->Oxidative_Burst_Assay Data_Analysis Data Analysis and IC50 Determination LTB4_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Degranulation_Assay->Data_Analysis Oxidative_Burst_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Dissolving UK-500001 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of UK-500001, a potent inhibitor of the mitochondrial pyruvate carrier (MPC), in dimethyl sulfoxide (DMSO) for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accurate preparation of stock solutions and promote experimental reproducibility.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound blocks the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby modulating cellular metabolism. This mechanism of action makes this compound a valuable tool for studying cellular bioenergetics, metabolic pathways, and their roles in various physiological and pathological processes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValue
Molecular Formula C₂₆H₂₄F₃N₃O₄
Molecular Weight 499.48 g/mol
Appearance Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting the Mitochondrial Pyruvate Carrier (MPC), a critical gateway for pyruvate to enter the mitochondria and fuel the Tricarboxylic Acid (TCA) cycle. By blocking this transport, this compound forces a metabolic shift in cells, impacting cellular respiration and bioenergetics.

MPC_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos UK500001 This compound UK500001->MPC Inhibition

Figure 1. Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. Researchers should adjust the concentration based on their specific experimental needs.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

Mass (mg) = 0.01 mol/L * 499.48 g/mol * 0.001 L * 1000 mg/g = 4.99 mg

Procedure:

  • Weighing: Accurately weigh approximately 5 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 5 mg of this compound, this would be approximately 1 mL to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. Based on studies with the related MPC inhibitor UK5099, a starting point for in vitro experiments is recommended.

ApplicationRecommended Starting Concentration RangeNotes
Cell-based assays 1 - 10 µMA dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. Some studies with related compounds have used concentrations as high as 100 µM for complete inhibition in transport assays.
IC₅₀ Determination VariesThe half-maximal inhibitory concentration (IC₅₀) is highly dependent on the assay conditions and cell type. A broad range of concentrations (e.g., nanomolar to micromolar) should be tested. For a related compound, UK5099, an IC₅₀ of 52.6 ± 8.3 nM has been reported in a pyruvate transport assay.[2]

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

  • Stability: While stock solutions in DMSO are generally stable when stored properly, it is good practice to prepare fresh working dilutions from the stock solution for each experiment.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.

Experimental_Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Prepare 10 mM Stock Solution B->C D Aliquot and Store at -20°C/-80°C C->D E Prepare Working Dilutions in Culture Medium D->E F Treat Cells with this compound E->F G Incubate for Desired Time F->G H Perform Downstream Assays (e.g., Viability, Metabolism) G->H

Figure 2. General workflow for preparing and using this compound in experiments.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound in their experiments to investigate the critical role of mitochondrial pyruvate transport in cellular function.

References

Application Notes and Protocols: UK-500001 Dose-Response in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001, also known as UK-5099, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a critical transporter located on the inner mitochondrial membrane, responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. By blocking this crucial step, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing a metabolic shift in cells. This application note provides a detailed overview of the dose-response effects of this compound on primary immune cells, along with comprehensive protocols for relevant in vitro assays.

Recent research has highlighted the profound impact of metabolic reprogramming on immune cell function, differentiation, and fate. As such, this compound has emerged as a valuable tool to investigate the role of mitochondrial pyruvate metabolism in immunity and as a potential therapeutic modulator of immune responses.

Mechanism of Action

This compound inhibits the transport of pyruvate into the mitochondria. This leads to a decrease in pyruvate-driven oxidative phosphorylation and an increased reliance on glycolysis and alternative fuel sources such as fatty acid oxidation and glutamine metabolism. This metabolic shift has been shown to influence various signaling pathways, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the modulation of the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) signaling pathways. In immune cells, these changes can lead to diverse functional outcomes, such as the promotion of memory T cell phenotypes and the dampening of inflammatory responses in macrophages.

Data Presentation: Dose-Response of this compound in Primary Immune Cells

The following tables summarize the available quantitative data on the effects of this compound on various primary immune cell functions. It is important to note that the optimal concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions.

Cell TypeAssayParameter MeasuredEffective Concentration / IC50Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)Inflammasome Activation (LPS + ATP stimulation)IL-1β releaseIC50 ≈ 4.85 µM[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Cytokine Production (LPS stimulation)TNF-α releaseNo significant inhibition at concentrations that inhibit IL-1β[1]
Mouse M1 MacrophagesMPC InhibitionMaximal Inhibition~ 2-5 µM[2][3][4][5]
Mouse M1 MacrophagesInflammatory Cytokine ProductionInhibition> 25 µM[2][3][4]
Human and Murine T CellsMemory T Cell DifferentiationInduction of Memory Phenotype20 µM[6]

Note: The provided data is based on published literature and should be used as a starting point for experimental design. It is highly recommended to perform a dose-response titration for each new experimental setup.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin)

  • Ficoll-Paque™ PLUS or Lymphoprep™

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque™ underneath the diluted blood. To do this, slowly dispense the Ficoll-Paque™ at the bottom of the tube containing the blood, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, a clear layer of Ficoll-Paque™, and a bottom layer of red blood cells and granulocytes.

  • Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL.

  • Centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

T Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation in response to stimulation, in the presence of this compound.

Materials:

  • Isolated PBMCs or purified T cells

  • CFSE (5 mM stock in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • T cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 beads

  • This compound (stock solution in DMSO)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Centrifuge the cells at 300-400 x g for 5 minutes and wash twice with complete RPMI medium.

  • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Add 50 µL of the T cell stimulus (e.g., PHA at a final concentration of 5 µg/mL) to the appropriate wells. Include an unstimulated control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. CFSE fluorescence will be halved with each cell division.

Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines in T cells following stimulation and treatment with this compound.

Materials:

  • Isolated PBMCs or purified T cells

  • Complete RPMI-1640 medium

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • This compound (stock solution in DMSO)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) and cell surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Plate 1 x 10^6 cells per well in a 24-well plate in 1 mL of complete RPMI medium.

  • Add the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • Stimulate the cells with a cell stimulation cocktail for 4-6 hours at 37°C in a 5% CO2 incubator.

  • For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture medium to allow for intracellular cytokine accumulation.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies against CD3, CD4, and/or CD8 for 30 minutes at 4°C in the dark.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in PBS and analyze by flow cytometry.

Mandatory Visualizations

Signaling_Pathway_of_UK500001_in_T_Cells cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->MPC HIF-1a Stabilization HIF-1a Stabilization Gene Expression Memory T Cell Gene Program HIF-1a Stabilization->Gene Expression AMPK Activation AMPK Activation mTOR Signaling mTOR Signaling (downregulation) AMPK Activation->mTOR Signaling Inhibition Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA Cycle TCA Cycle MPC->TCA Cycle Inhibition Pyruvate_mito->TCA Cycle OxPhos Oxidative Phosphorylation TCA Cycle->OxPhos TCA Cycle->mTOR Signaling mTOR Signaling->Gene Expression Modulation

Caption: Signaling pathway of this compound in T cells.

Experimental_Workflow_Dose_Response Start Start Isolate_PBMCs Isolate Primary Immune Cells (PBMCs) Start->Isolate_PBMCs Culture_Cells Culture & Prepare Cell Suspension Isolate_PBMCs->Culture_Cells Treat_Cells Treat Cells with This compound Culture_Cells->Treat_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Treat_Cells Stimulate_Cells Stimulate Cells (e.g., mitogens, antigens) Treat_Cells->Stimulate_Cells Incubate Incubate (Time course) Stimulate_Cells->Incubate Assay Select Assay Incubate->Assay Proliferation Proliferation Assay (e.g., CFSE) Assay->Proliferation Cytokine Cytokine Production (e.g., ELISA, ICS) Assay->Cytokine Viability Viability/Cytotoxicity (e.g., LDH, Annexin V) Assay->Viability Analyze Data Acquisition & Analysis Proliferation->Analyze Cytokine->Analyze Viability->Analyze End End Analyze->End

Caption: Experimental workflow for dose-response analysis.

References

Application Notes and Protocols for Measuring Leukotriene B4 Inhibition by UK-500001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] It is a powerful chemoattractant for neutrophils, prompting their recruitment to sites of inflammation.[1] The biosynthesis of LTB4 is a key target for anti-inflammatory drug development. This document provides detailed application notes and protocols for measuring the inhibition of LTB4 synthesis by the compound UK-500001.

Contrary to initial assumptions of direct enzyme inhibition, this compound has been identified as a potent phosphodiesterase type 4 (PDE4) inhibitor.[2] Its inhibitory effect on LTB4 production is a downstream consequence of its action on PDE4. This compound has demonstrated high selectivity for PDE4 over other PDE subtypes.[2] Preclinical studies have shown that by inhibiting PDE4, this compound effectively blocks the release of LTB4 from inflammatory cells such as neutrophils.[2] This compound has been investigated in clinical trials for the treatment of chronic obstructive pulmonary disease (COPD).[2][3]

These protocols are designed to enable researchers to accurately quantify the inhibitory effects of this compound on LTB4 production in various experimental settings.

Data Presentation

The inhibitory activity of this compound on PDE4 and subsequent LTB4 release is summarized in the tables below. This data is crucial for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Subtypes [2]

PDE4 SubtypeIC50 (nM)
PDE4A1.9
PDE4B1.01
PDE4D0.38

Table 2: Cellular Inhibitory Activity of this compound [2]

Cellular ResponseCell TypeIC50 (nM)
LTB4 ReleaseHuman Peripheral Blood Neutrophils0.24
TNF-α ReleaseHuman Peripheral Blood Mononuclear Cells0.13

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

LTB4_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid cPLA2 5-LOX_FLAP 5-Lipoxygenase (5-LOX) & FLAP LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTA4_Hydrolase LTA4 Hydrolase (LTA4H) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation (Neutrophil Chemotaxis) LTB4->Inflammation BLT1/2 Receptors

Caption: LTB4 Biosynthesis Pathway.

UK500001_MOA UK500001 This compound PDE4 Phosphodiesterase 4 (PDE4) UK500001->PDE4 Inhibits cAMP Increased cAMP UK500001->cAMP Leads to PDE4->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA 5-LOX_activation Reduced 5-LOX Activation PKA->5-LOX_activation Inhibits LTB4_synthesis Decreased LTB4 Synthesis 5-LOX_activation->LTB4_synthesis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Cell_Isolation Isolate Human Neutrophils or use Whole Blood Pre_incubation Pre-incubate Cells with This compound or Vehicle Cell_Isolation->Pre_incubation Compound_Prep Prepare this compound and Vehicle Controls Compound_Prep->Pre_incubation Stimulation Stimulate with Calcium Ionophore (e.g., A23187) Pre_incubation->Stimulation Sample_Collection Collect Supernatant Stimulation->Sample_Collection LTB4_Quantification Quantify LTB4 using ELISA Sample_Collection->LTB4_Quantification Data_Analysis Calculate % Inhibition and IC50 Value LTB4_Quantification->Data_Analysis

Caption: Experimental Workflow for LTB4 Inhibition Assay.

Experimental Protocols

The following are detailed protocols for measuring the inhibition of LTB4 by this compound.

Protocol 1: LTB4 Inhibition in Isolated Human Neutrophils

Objective: To determine the IC50 value of this compound for the inhibition of LTB4 production in isolated human neutrophils.

Materials:

  • Ficoll-Paque PLUS

  • Dextran T-500

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Calcium Ionophore A23187 (from Streptomyces chartreusensis)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • LTB4 ELISA Kit

  • 96-well cell culture plates

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Isolation of Human Neutrophils:

    • Collect whole blood from healthy donors in heparinized tubes.

    • Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque PLUS.

    • After removing the PBMC layer, sediment erythrocytes from the granulocyte-rich pellet by dextran sedimentation.

    • Lyse remaining red blood cells using hypotonic lysis.

    • Wash the resulting neutrophil pellet with HBSS and resuspend in RPMI 1640 medium supplemented with 1% FBS.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust cell suspension to 2 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment and Stimulation:

    • Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

    • Prepare a working solution of Calcium Ionophore A23187 in RPMI 1640 medium.

    • Add 50 µL of the A23187 solution to each well to achieve a final concentration that elicits submaximal LTB4 release (e.g., 1 µM, to be optimized).

    • Incubate the plate for an additional 15 minutes at 37°C.

  • Sample Collection and LTB4 Quantification:

    • Terminate the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for LTB4 analysis.

    • Quantify the LTB4 concentration in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTB4 inhibition for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: LTB4 Inhibition in Human Whole Blood

Objective: To measure the inhibitory effect of this compound on LTB4 production in a more physiologically relevant ex vivo system.

Materials:

  • Heparinized vacutainer tubes

  • Calcium Ionophore A23187

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • LTB4 ELISA Kit

  • Centrifuge

Procedure:

  • Blood Collection and Compound Addition:

    • Draw fresh venous blood from healthy volunteers directly into heparinized tubes.

    • Prepare serial dilutions of this compound in DMSO.

    • Within 15 minutes of collection, add a small volume (e.g., 1 µL) of the diluted this compound or vehicle control (DMSO) to 1 mL aliquots of whole blood. Mix gently by inversion.

  • Stimulation and Incubation:

    • Pre-incubate the blood samples at 37°C for 30 minutes.

    • Prepare a stock solution of Calcium Ionophore A23187 in DMSO.

    • Stimulate LTB4 synthesis by adding A23187 to a final concentration of 10-50 µM (to be optimized).

    • Incubate the blood samples for 30-60 minutes at 37°C with gentle agitation.

  • Plasma Separation and LTB4 Measurement:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Measure the LTB4 concentration in the plasma samples using a competitive ELISA kit according to the manufacturer's protocol. Due to potential matrix effects, plasma samples may require dilution in the assay buffer provided with the kit.

  • Data Analysis:

    • Calculate the percent inhibition of LTB4 production for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Protocol 3: LTA4 Hydrolase Enzyme Activity Assay (for comparative purposes)

Objective: To demonstrate the lack of direct inhibitory effect of this compound on LTA4 hydrolase activity. This serves as a control experiment to confirm the indirect mechanism of action.

Materials:

  • Recombinant human LTA4 hydrolase

  • Leukotriene A4 (LTA4) methyl ester

  • NaOH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA)

  • This compound and a known LTA4H inhibitor (positive control)

  • DMSO

  • Methanol

  • Stop Solution (e.g., acetonitrile with an internal standard)

  • HPLC system with a UV detector

Procedure:

  • Substrate Preparation (LTA4):

    • Prepare fresh LTA4 by saponification of LTA4 methyl ester. Briefly, dissolve the methyl ester in methanol and add NaOH. Incubate at room temperature in the dark under a nitrogen atmosphere.

    • Neutralize the solution and dilute to the desired concentration in the assay buffer immediately before use.

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate recombinant LTA4 hydrolase with various concentrations of this compound, the positive control inhibitor, or vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 seconds) at 37°C.

    • Terminate the reaction by adding the stop solution.

  • LTB4 Detection by HPLC:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 product.

    • Monitor the absorbance at 270 nm.

    • Calculate the amount of LTB4 formed by comparing the peak area to a standard curve of synthetic LTB4.

  • Data Analysis:

    • Determine the percentage of LTA4 hydrolase activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the enzyme activity against the inhibitor concentration to assess the direct inhibitory effect of this compound on LTA4 hydrolase. A lack of significant inhibition would support an indirect mechanism of action on LTB4 synthesis.

References

Application Notes and Protocols for UK-500001 Administration in Preclinical COPD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor that was investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] By inhibiting the PDE4 enzyme, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells implicated in the pathogenesis of COPD.[2][3] Preclinical studies have demonstrated its anti-inflammatory potential, particularly through inhaled administration.[1][4] These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in established rodent models of COPD.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 is the predominant PDE subtype in inflammatory cells such as neutrophils, macrophages, and T-cells.[3] Its inhibition by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates pro-inflammatory transcription factors, leading to a reduction in the production and release of a wide range of inflammatory mediators, including cytokines like TNF-α and chemokines.[2][3] This ultimately results in the suppression of the inflammatory response in the lungs, a key pathological feature of COPD.

PDE4_Inhibition_Pathway Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli Inflammatory_Cell Inflammatory Cell (e.g., Macrophage, Neutrophil) Pro_inflammatory_Stimuli->Inflammatory_Cell AC Adenylate Cyclase Inflammatory_Cell->AC ATP ATP ATP->AC converts cAMP cAMP AC->cAMP PDE4 This compound (inhibits) cAMP->PDE4 hydrolyzes PKA_active Active PKA cAMP->PKA_active activates AMP AMP PDE4->AMP Inflammation Reduced Inflammation ( TNF-α, etc.) PKA_active->Inflammation leads to

Caption: Simplified signaling pathway of this compound action.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell Type/Assay ConditionReference
PDE4A1.9Enzyme Assay[1]
PDE4B1.01Enzyme Assay[1]
PDE4D0.38Enzyme Assay[1]
TNF-α release0.13Human Peripheral Blood Mononuclear Cells[1]
Leukotriene B4 release0.24Human Neutrophils[1]
Preclinical In Vivo Efficacy of Inhaled this compound
Animal ModelKey Outcome MeasuresEffect of this compoundReference
Lipopolysaccharide (LPS)-induced lung inflammation in ratsNeutrophilia in Bronchoalveolar Lavage (BAL) fluidDose-dependent inhibition[4]
TNF-α accumulation in BAL fluidDose-dependent inhibition[4]
Histamine-induced bronchoconstriction in guinea pigsBronchoconstrictionDose-dependent inhibition[4]

Experimental Protocols

Due to the limited publicly available data on specific protocols for this compound in preclinical COPD models, the following protocols are based on established methods for evaluating inhaled PDE4 inhibitors in rodent models of COPD.

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation in Rats

This model is relevant as preclinical data indicates this compound was effective in an LPS-challenged rat model.[4]

Objective: To evaluate the efficacy of inhaled this compound in reducing acute lung inflammation induced by LPS.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound (for inhalation, micronized powder)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Inhalation exposure system (e.g., nose-only exposure chamber)

  • Aerosol generator for dry powder

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • Cell counting materials (hemocytometer)

  • ELISA kits for TNF-α quantification

Experimental Workflow:

LPS_Model_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing This compound Administration (Inhalation, e.g., 1 hour pre-LPS) Grouping->Dosing Induction LPS Challenge (Intratracheal or Nebulized) Dosing->Induction Endpoint Euthanasia & Sample Collection (e.g., 4-6 hours post-LPS) Induction->Endpoint Analysis BAL Fluid Analysis (Cell Counts, TNF-α) Endpoint->Analysis

Caption: Experimental workflow for the LPS-induced inflammation model.

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions before the experiment.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 6-8 animals.

  • This compound Administration:

    • One hour prior to LPS challenge, place the rats in the nose-only inhalation chamber.

    • Administer the micronized this compound powder as a dry powder aerosol for a defined period (e.g., 30 minutes). Dose selection should be based on pilot studies, but a starting point could be in the range of 0.1 to 1 mg/kg delivered to the lung. The vehicle control group receives air under the same conditions.

  • LPS Challenge:

    • Anesthetize the rats.

    • Administer LPS (e.g., 1 mg/kg) via intratracheal instillation in a small volume of sterile saline (e.g., 50 µL).

  • Endpoint and Sample Collection:

    • At a predetermined time point after LPS challenge (e.g., 4-6 hours), humanely euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Data Analysis:

    • Perform total and differential cell counts on the BAL fluid to quantify neutrophilia.

    • Measure TNF-α levels in the cell-free supernatant of the BAL fluid using an ELISA kit.

    • Compare the results from the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Cigarette Smoke (CS)-Induced Chronic Inflammation and Emphysema Model in Mice

This is a standard and widely used model to mimic key features of human COPD.

Objective: To assess the therapeutic potential of inhaled this compound in a chronic model of COPD.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • This compound (for inhalation, micronized powder)

  • Standard research cigarettes

  • Whole-body smoke exposure system

  • Inhalation exposure system for drug delivery

  • Lung function measurement equipment (e.g., plethysmography)

  • Histology reagents and equipment

Procedure:

  • COPD Model Induction:

    • Expose mice to whole-body cigarette smoke from a set number of cigarettes (e.g., 4-6 per day) for 5 days a week, over a period of 3 to 6 months. Control animals are exposed to filtered air.

  • Therapeutic this compound Administration:

    • After the initial induction period (e.g., starting from month 3), begin treatment with inhaled this compound.

    • Administer this compound via a nose-only inhalation system daily, prior to the smoke exposure session.

  • Monitoring and Endpoints (at the end of the study):

    • Lung Function: Measure lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC).

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (neutrophils, macrophages, lymphocytes).

    • Histopathology: Perfuse and fix the lungs for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and mean linear intercept (a measure of emphysema).

  • Data Analysis:

    • Compare lung function parameters, BAL cell counts, and histological scores between the air-exposed control, smoke-exposed vehicle, and smoke-exposed this compound treated groups.

Conclusion

This compound has demonstrated anti-inflammatory properties in preclinical models, consistent with its mechanism as a PDE4 inhibitor. The provided protocols offer a framework for further investigation into its efficacy in preclinical COPD models. Researchers should optimize dosing and treatment regimens based on their specific experimental setup and the endpoints of interest. While clinical development of this compound was discontinued due to a lack of efficacy in patients, these preclinical protocols remain valuable for the evaluation of other inhaled PDE4 inhibitors for the treatment of COPD.[2][5]

References

Troubleshooting & Optimization

UK-500001 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-500001, a potent inhibitor of the mitochondrial pyruvate carrier (MPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Mitochondrial Pyruvate Carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this transporter, this compound prevents pyruvate from entering the tricarboxylic acid (TCA) cycle, a key process in cellular respiration. This inhibition forces cells to rely on alternative fuel sources, such as fatty acids and amino acids, to generate energy.

Q2: What is the solubility of this compound in aqueous solutions?

This compound has limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1] This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium to the desired final concentration.

Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your aqueous medium may be too high.

  • Improper Dilution: Adding a highly concentrated DMSO stock solution directly into the aqueous medium without sufficient mixing can cause the compound to "crash out" of solution.

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, its final concentration in the cell culture medium should be kept low (ideally ≤0.1%) to avoid both direct cellular toxicity and precipitation of the compound.

  • Interactions with Media Components: Salts, proteins, and other components in complex cell culture media can sometimes interact with the compound and reduce its solubility.

To prevent precipitation, please refer to the troubleshooting guide below.

Troubleshooting Guide: this compound Solubility Issues

This guide provides step-by-step instructions to address common solubility problems encountered when using this compound in aqueous solutions.

Problem: Precipitate forms in the stock solution or upon dilution in aqueous media.

Possible Cause Recommended Solution
Low Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO. AOBIOUS, a supplier of this compound, confirms its solubility in DMSO.[1]
Improper Stock Solution Preparation Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming (to 37°C) and vortexing can aid dissolution.
"Salting Out" Effect During Dilution Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed (37°C) medium or buffer with vigorous mixing. Then, add this intermediate dilution to the final volume.
High Final Concentration Determine the optimal working concentration for your specific cell line and experiment to avoid exceeding the solubility limit in your final aqueous solution.
Final DMSO Concentration Too High Keep the final concentration of DMSO in your cell culture medium below 0.5%, with an ideal target of ≤0.1% to minimize solvent-induced precipitation and cell toxicity.
Instability in Aqueous Solution Prepare fresh dilutions of this compound for each experiment. Avoid long-term storage of diluted aqueous solutions.
Interaction with Media Components If precipitation persists in complete media, try reducing the serum concentration if your experimental design allows. Alternatively, test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to identify potential interactions with media components.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight Recommended Solvent for Stock Aqueous Solubility
This compoundC₂₆H₂₄F₃N₃O₄[2]499.48 g/mol [2]DMSO[1]Limited/Poor

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 5 mg of this compound per 1 mL of DMSO.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C in a water bath can assist in dissolution.

  • Visually inspect the solution to ensure no solid particles are present.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

2. Protocol for a Cell-Based Mitochondrial Respiration Assay (Seahorse XF Assay)

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (10 mM in DMSO)

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare for Assay: The following day, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Prepare Compound Plate: During the incubation, prepare the compound injection plate. Dilute the this compound stock solution in the assay medium to the desired working concentrations. Also, prepare the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the assay medium.

  • Assay Execution: Place the cell plate and the compound plate into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject this compound (or vehicle control), followed by oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis: Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Visualizations

Signaling Pathway of this compound Action

UK500001_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Matrix Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acids FattyAcids->AcetylCoA Increased Flux AminoAcids Amino Acids AminoAcids->TCA Increased Flux BetaOxidation β-Oxidation AminoAcidCatabolism Amino Acid Catabolism UK500001 This compound UK500001->MPC

Caption: Mechanism of this compound action on cellular metabolism.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Start Start: Precipitation observed with This compound in aqueous solution CheckStock Is the 100% DMSO stock solution clear? Start->CheckStock RecreateStock Re-prepare stock solution. Ensure complete dissolution (vortex, gentle warming). CheckStock->RecreateStock No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes RecreateStock->CheckStock DirectDilution Direct dilution of concentrated stock into aqueous medium. CheckDilution->DirectDilution CheckConcentration Is the final concentration of this compound high? CheckDilution->CheckConcentration Using Serial Dilution SerialDilution Use serial dilution: 1. Dilute stock in small volume of warm medium. 2. Add to final volume. DirectDilution->SerialDilution Success Success: No precipitation. SerialDilution->Success LowerConcentration Lower the final working concentration. CheckConcentration->LowerConcentration Yes CheckDMSO What is the final DMSO concentration? CheckConcentration->CheckDMSO No LowerConcentration->CheckDMSO HighDMSO > 0.5% CheckDMSO->HighDMSO LowDMSO ≤ 0.5% CheckDMSO->LowDMSO AdjustDMSO Adjust dilution scheme to achieve ≤0.1% DMSO. HighDMSO->AdjustDMSO ConsiderMedia Precipitation persists. Consider media interactions. LowDMSO->ConsiderMedia AdjustDMSO->CheckConcentration TestSimplerBuffer Test solubility in a simpler buffer (e.g., PBS) or reduce serum. ConsiderMedia->TestSimplerBuffer TestSimplerBuffer->Success

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Technical Support Center: Optimizing UK-500001 (UK-5099) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UK-500001, also known as UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UK-5099?

A1: UK-5099 is a selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By blocking this transport, UK-5099 effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle, leading to a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) towards aerobic glycolysis. This results in decreased oxygen consumption and increased lactate production.

Q2: What is a good starting concentration for UK-5099 in my in vitro experiments?

A2: The optimal concentration of UK-5099 is highly cell-type dependent. Based on published studies, a common starting range is between 2 µM and 50 µM. For instance, in LnCap prostate cancer cells, 10 µM has been shown to be effective, while esophageal squamous cell carcinoma cell lines required 40 µM to achieve significant inhibition of pyruvate import without affecting cell viability.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I confirm that UK-5099 is effectively inhibiting the mitochondrial pyruvate carrier in my cells?

A3: The most direct method is to measure the concentration of pyruvate within isolated mitochondria, which is expected to decrease upon effective UK-5099 treatment.[1][2] Indirectly, you can assess the metabolic phenotype of the cells. Inhibition of the MPC will lead to a decrease in the Oxygen Consumption Rate (OCR) and a concomitant increase in the Extracellular Acidification Rate (ECAR), which can be measured using extracellular flux analyzers.[1][3] An increase in lactate secretion into the culture medium is another key indicator of MPC inhibition.[1][2]

Q4: What are the known off-target effects of UK-5099?

A4: While UK-5099 is a potent MPC inhibitor, high concentrations may lead to off-target effects. It has been reported to inhibit proton-linked plasma membrane monocarboxylate transporters (MCTs) at concentrations significantly higher than those required for MPC inhibition.[2] One study suggests that UK-5099 is approximately 300-fold more potent at inhibiting the MPC compared to MCTs.[2] Another study indicated that at concentrations above 25µM, UK-5099 can impair glutamate oxidation and mitochondrial membrane potential independently of MPC expression in macrophages.[4] Therefore, it is critical to use the lowest effective concentration to minimize potential off-target effects.

Troubleshooting Guide

Q: I am not observing any effect of UK-5099 on my cells. What could be the reason?

A:

  • Suboptimal Concentration: The concentration of UK-5099 may be too low for your specific cell type. It is recommended to perform a dose-response curve, testing a range of concentrations (e.g., 1 µM to 100 µM).

  • Incorrect Preparation or Storage: Ensure that the UK-5099 stock solution was prepared correctly, typically in DMSO, and stored properly at -20°C or -70°C. Repeated freeze-thaw cycles should be avoided.

  • Cellular Metabolism: The cell line you are using may not heavily rely on mitochondrial pyruvate oxidation for its energy production under your specific culture conditions, and thus may be less sensitive to MPC inhibition.

  • Time of Exposure: The incubation time with UK-5099 might be insufficient to induce a measurable metabolic shift. Consider extending the treatment duration.

Q: I am observing significant cell death after treating with UK-5099. What should I do?

A:

  • Concentration is too high: High concentrations of UK-5099 can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of UK-5099 concentrations to determine the IC50 and select a non-toxic concentration for your experiments.

  • Off-target effects: As mentioned, high concentrations can have off-target effects that contribute to cytotoxicity.[4]

  • Metabolic vulnerability: Your cells may be highly dependent on mitochondrial pyruvate metabolism for survival, and blocking this pathway leads to an energy crisis and subsequent cell death.

Q: My OCR and ECAR data after UK-5099 treatment are ambiguous. How should I interpret them?

A:

  • Basal vs. Maximal Respiration: UK-5099 should primarily decrease pyruvate-driven respiration. Ensure you are measuring basal OCR and also assessing maximal respiration after the addition of an uncoupler like FCCP. A significant decrease in pyruvate-driven maximal respiration is a strong indicator of MPC inhibition.[3]

  • Glycolytic Reserve: While basal ECAR should increase, the glycolytic reserve capacity (the difference between maximal ECAR after oligomycin treatment and basal ECAR) might decrease in UK-5099 treated cells, as they are already operating at a higher glycolytic rate.[1]

  • Substrate Utilization: The culture medium composition is critical. Ensure that glucose is the primary energy source. The presence of alternative substrates like glutamine can influence the metabolic response to MPC inhibition.

Quantitative Data Summary

ParameterCell LineConcentrationObserved EffectReference
Effective Concentration LnCap (Prostate Cancer)10 µMSignificant reduction in mitochondrial pyruvate, decreased OCR, and increased lactate production.[2]
Esophageal Squamous Cancer Cells (EC109, KYSE140, KYSE450)40 µMSignificant reduction in mitochondrial pyruvate and increased lactate secretion with no effect on cell viability.[1]
SiHa (Cervical Cancer) & 4T1 (Breast Cancer)10 µMSignificant increase in glucose consumption, lactate release, and ECAR.[5]
IC50 (Cell Viability) C4-2B (Prostate Cancer)~100 µMHalf-maximal inhibitory concentration after 24h treatment.[6]
BPH-1 (Benign Prostatic Hyperplasia)~10 µMHalf-maximal inhibitory concentration after 24h treatment.[6]
Metabolic Shift LnCap (Prostate Cancer)10 µMDecreased basal and maximal OCR; increased extracellular lactate.[2][3]
Esophageal Squamous Cancer Cells40 µMLower basal respiration and reduced spare respiratory capacity; higher basal ECAR.[1]

Experimental Protocols

Dose-Response determination using Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment.

  • Treatment: After 24 hours, treat the cells with a serial dilution of UK-5099 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Extracellular Lactate Production
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the optimized concentration of UK-5099 and a vehicle control for the desired time.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Assay: Use a commercial lactate assay kit.[2] a. Prepare a standard curve using the provided lactate standard. b. Add the reaction mixture (containing lactate dehydrogenase and a probe) to the standards and samples in a 96-well plate. c. Incubate as per the manufacturer's instructions. d. Measure the absorbance or fluorescence at the specified wavelength.

  • Data Normalization: Normalize the lactate concentration to the cell number or total protein content.

Analysis of Cellular Respiration and Glycolysis (OCR and ECAR)
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.

  • Treatment: Treat cells with the optimized concentration of UK-5099 prior to the assay as determined in your experimental setup.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

  • Seahorse XF Analyzer: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: The Seahorse XF software will calculate OCR and ECAR parameters, including basal respiration, maximal respiration, ATP-linked respiration, and basal and maximal glycolysis.

Visualizations

UK5099_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate Lactate Dehydrogenase MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS MPC->Pyruvate_mito UK5099 UK-5099 UK5099->MPC Inhibition

Caption: Mechanism of action of UK-5099 as an MPC inhibitor.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., 1-100 µM UK-5099) start->dose_response viability_assay 2. Cell Viability Assay (e.g., MTT) dose_response->viability_assay determine_ic50 3. Determine Non-Toxic Concentration Range viability_assay->determine_ic50 metabolic_assays 4. Metabolic Assays at Non-Toxic Concentrations determine_ic50->metabolic_assays ocr_ecar 5a. OCR/ECAR Analysis metabolic_assays->ocr_ecar lactate_assay 5b. Lactate Production Assay metabolic_assays->lactate_assay pyruvate_assay 5c. Mitochondrial Pyruvate Assay metabolic_assays->pyruvate_assay analyze_data 6. Analyze Data and Select Optimal Concentration ocr_ecar->analyze_data lactate_assay->analyze_data pyruvate_assay->analyze_data end End: Optimized UK-5099 Concentration analyze_data->end

Caption: Experimental workflow for optimizing UK-5099 concentration.

Troubleshooting_Guide start Problem Encountered no_effect No Observable Effect start->no_effect cell_death Significant Cell Death start->cell_death ambiguous_data Ambiguous Metabolic Data start->ambiguous_data check_conc Is concentration optimal? (Perform dose-response) no_effect->check_conc check_prep Is stock solution prepared and stored correctly? no_effect->check_prep check_metabolism Is cell line reliant on mitochondrial pyruvate? no_effect->check_metabolism reduce_conc Is concentration too high? (Lower concentration) cell_death->reduce_conc check_off_target Consider potential off-target effects cell_death->check_off_target analyze_ocr Analyze basal vs. maximal OCR ambiguous_data->analyze_ocr analyze_ecar Assess glycolytic reserve ambiguous_data->analyze_ecar check_media Verify culture media composition ambiguous_data->check_media

Caption: Troubleshooting decision tree for UK-5099 experiments.

References

UK-500001 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-500001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this potent and selective phosphodiesterase 4 (PDE4) inhibitor. While this compound has demonstrated high selectivity for the PDE4 enzyme family, a thorough understanding of any potential off-target interactions is crucial for comprehensive preclinical safety assessment and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). It exhibits inhibitory activity against multiple PDE4 subtypes, with IC50 values in the nanomolar range. Specifically, it has been shown to inhibit PDE4A, PDE4B, and PDE4D.[1][2] Its high selectivity means it has significantly lower activity against other PDE families, such as PDEs 1 to 3 and 5 to 11.[2]

Q2: What are the known on-target effects of this compound?

A2: As a PDE4 inhibitor, this compound's primary on-target effect is the prevention of cyclic adenosine monophosphate (cAMP) degradation within inflammatory and immune cells. This leads to an increase in intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators like TNF-α and leukotriene B4.[2] This anti-inflammatory action is the basis for its investigation in inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Q3: What are the potential off-target effects associated with PDE4 inhibitors as a class?

A3: While this compound is highly selective for PDE4, the broader class of PDE4 inhibitors has been associated with certain adverse effects that may be linked to off-target activities or specific PDE4 subtype inhibition. These include nausea, emesis, and gastrointestinal disturbances. It is hypothesized that the inhibition of the PDE4D subtype in certain brain regions may contribute to emesis. Therefore, assessing the activity of this compound against a panel of receptors and ion channels relevant to the central nervous system and gastrointestinal tract is a prudent step in characterizing its off-target profile.

Troubleshooting Guides

Guide 1: Unexpected Results in a Kinase Screening Panel

Issue: You have screened this compound against a broad kinase panel and observed unexpected inhibitory activity against one or more kinases.

Troubleshooting Steps:

  • Confirm the Identity and Purity of the Compound: Ensure the batch of this compound used is of high purity and its identity has been verified. Impurities could be responsible for the observed kinase activity.

  • Perform a Dose-Response Curve: The initial screen is often at a single high concentration (e.g., 10 µM). To confirm the activity, perform a full dose-response curve to determine the IC50 of this compound against the putative off-target kinase. A significant rightward shift in potency compared to its on-target PDE4 activity will help contextualize the finding.

  • Use an Orthogonal Assay: Validate the finding using a different assay format. For example, if the primary screen was a biochemical assay, a cell-based assay measuring the phosphorylation of a known substrate of the target kinase can confirm cellular activity.

  • Assess the Biological Relevance: Consider the therapeutic concentration of this compound. If the off-target kinase inhibition only occurs at concentrations several orders of magnitude higher than its PDE4 IC50, it may not be physiologically relevant.

Guide 2: Investigating Potential GPCR Off-Target Activity

Issue: You are planning to screen this compound for off-target effects at G-protein coupled receptors (GPCRs) but are unsure which ones to prioritize.

Troubleshooting Steps:

  • Prioritize Based on Known Side Effects of the Drug Class: Given that PDE4 inhibitors can cause nausea and gastrointestinal issues, prioritize GPCRs involved in these processes. This could include dopamine, serotonin, and muscarinic receptors.

  • Structural Similarity Analysis: If you have access to computational tools, compare the structure of this compound to known ligands of various GPCRs. This may reveal potential structural motifs that could lead to off-target binding.

  • Utilize a Broad Screening Panel: The most comprehensive approach is to use a commercially available broad GPCR binding assay panel. This will provide a wide overview of potential interactions.

  • Follow-up with Functional Assays: For any "hits" from the binding assays, it is crucial to perform functional assays (e.g., cAMP measurement, calcium flux) to determine if this compound acts as an agonist, antagonist, or inverse agonist at the off-target GPCR.

Data Summary

While specific quantitative data on the broad off-target profile of this compound is not publicly available, the following table summarizes its known on-target selectivity against PDE subtypes.

TargetIC50 (nM)Reference
PDE4A1.9[1][2]
PDE4B1.01[1][2]
PDE4D0.38[2]
PDEs 1, 2, 3, 5-11>1000[2]

Experimental Protocols

Protocol 1: General Kinase Inhibitor Profiling Assay (Biochemical)

This protocol provides a general methodology for assessing the off-target effects of this compound against a panel of protein kinases.

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases at a single concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Methodology:

  • Compound Preparation: Prepare a working solution of this compound at 100X the final desired screening concentration (e.g., 1 mM for a 10 µM final concentration) in an appropriate buffer.

  • Assay Plate Preparation: Add the appropriate volume of the 100X this compound working solution to the assay wells. Include positive control (known inhibitor for each kinase) and negative control (DMSO vehicle) wells.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to all wells to start the reaction. The final concentrations of each component should be optimized for each specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for this compound relative to the positive and negative controls.

Visualizations

G cluster_on_target On-Target Pathway: PDE4 Inhibition cluster_off_target Hypothetical Off-Target Pathway: Kinase X Inhibition ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP PDE4 PKA PKA cAMP->PKA Activation UK500001 This compound PDE4 PDE4 UK500001->PDE4 Inhibition Inflammation Inflammation PKA->Inflammation Suppression KinaseX Kinase X Substrate Substrate PhosphoSubstrate PhosphoSubstrate Substrate->PhosphoSubstrate Kinase X CellularEffect CellularEffect PhosphoSubstrate->CellularEffect Signaling UK500001_off This compound UK500001_off->KinaseX Inhibition

Caption: On-target vs. hypothetical off-target signaling pathways for this compound.

G start Start: Investigate Off-Target Effects broad_screen Broad Panel Screening (e.g., Kinases, GPCRs) start->broad_screen hit_ident Hit Identification (% Inhibition > Threshold) broad_screen->hit_ident dose_response Dose-Response Curve (Determine IC50/EC50) hit_ident->dose_response orthogonal_assay Orthogonal Assay (e.g., Cell-based) dose_response->orthogonal_assay relevance Assess Physiological Relevance (Compare to On-Target Potency) orthogonal_assay->relevance end End: Characterize Off-Target Profile relevance->end

Caption: Experimental workflow for off-target screening and validation.

G start Unexpected Activity in Off-Target Screen check_purity Check Compound Purity and Identity start->check_purity is_pure Is Compound Pure? check_purity->is_pure resynthesize Resynthesize or Re-purify Compound is_pure->resynthesize No dose_response Perform Dose-Response is_pure->dose_response Yes resynthesize->start is_potent Is Off-Target IC50 Potent? dose_response->is_potent low_priority Low Priority Off-Target is_potent->low_priority No orthogonal_assay Validate with Orthogonal Assay is_potent->orthogonal_assay Yes is_confirmed Is Activity Confirmed? orthogonal_assay->is_confirmed false_positive Likely Assay Artifact / False Positive is_confirmed->false_positive No characterize Further Characterization Needed is_confirmed->characterize Yes

Caption: Troubleshooting decision tree for unexpected off-target activity.

References

troubleshooting PDE4 inhibitor assay interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting phosphodiesterase 4 (PDE4) inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the basic principles behind PDE4 inhibitor assays?

A1: PDE4 inhibitor assays are designed to measure the ability of a compound to inhibit the PDE4 enzyme. PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, intracellular cAMP levels rise, which can be detected through various methods. Assays can be broadly categorized into two types:

  • Biochemical Assays: These assays use purified recombinant PDE4 enzyme and a cAMP substrate to directly measure the inhibitory effect of a compound on enzyme activity. Common detection methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen.[1][2][3][4][5][6]

  • Cell-Based Assays: These assays measure the activity of PDE4 inhibitors in a more physiological context by using whole cells.[7][8][9] A common approach involves using a cell line engineered to express a cyclic nucleotide-gated (CNG) channel, which opens in response to increased cAMP levels, leading to a detectable change in cell membrane potential.[1][7][8]

Q2: What are some common control compounds used in PDE4 inhibitor assays?

A2: Several well-characterized PDE4 inhibitors are used as positive controls in these assays. The choice of control can depend on the specific PDE4 subtype being investigated. Common controls include Rolipram, Roflumilast, and Apremilast.[3][10][11][12]

Q3: What is a Z'-factor and why is it important?

A3: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[13] It takes into account both the signal-to-background ratio and the variability of the data. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between the positive and negative control signals with low data variability.[13] An assay with a Z' below 0.5 may not be reliable for screening purposes.[13]

Q4: What is the purpose of using a parental cell line in a cell-based assay?

A4: A parental cell line, which does not overexpress the specific PDE4 isoform being targeted, is used as a crucial negative control.[7] It helps to identify and eliminate false-positive compounds that may be acting on other components of the cAMP signaling pathway or are inherently fluorescent, rather than specifically inhibiting the PDE4 enzyme of interest.[7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your PDE4 inhibitor assays.

Low Signal-to-Background Ratio

Problem: The difference in signal between the positive control (e.g., a known PDE4 inhibitor) and the negative control (e.g., DMSO) is too small.

Possible Cause Suggested Solution
Inactive Enzyme - Ensure the PDE4 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Test a fresh batch of enzyme.
Sub-optimal Reagent Concentration - Titrate the enzyme and substrate concentrations to find the optimal conditions for your assay. - For cell-based assays, optimize the cell seeding density.[7]
Incorrect Incubation Times - Verify the recommended incubation times for both the enzymatic reaction and the detection steps. - For cell-based assays, ensure cells have had adequate time to respond to the inhibitor.[7]
Degraded Reagents - Check the expiration dates of all reagents. - Prepare fresh buffers and reagent solutions.
High Data Variability (Low Z'-factor)

Problem: You observe significant well-to-well variability in your assay plate, leading to a poor Z'-factor (<0.5).

Possible Cause Suggested Solution
Inaccurate Pipetting - Ensure all pipettes are calibrated and functioning correctly. - Use automated liquid handlers for better precision in high-throughput screens.
Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure proper sealing of the plate during incubations.
Cell Clumping or Uneven Plating - Ensure a single-cell suspension before plating. - Gently swirl the plate after cell seeding to ensure an even distribution.
Compound Precipitation - Visually inspect the assay plate for any signs of compound precipitation. - Check the solubility of your test compounds in the assay buffer.
Suspected False Positives

Problem: Your primary screen has identified several "hits," but you suspect some may not be true PDE4 inhibitors.

Possible Cause Suggested Solution
Fluorescent Compounds - Test compounds in a buffer-only condition (no enzyme or cells) to check for intrinsic fluorescence at the assay wavelengths.
Non-specific cAMP Pathway Activation - In cell-based assays, counter-screen active compounds in the parental cell line that does not overexpress the target PDE4.[7] True inhibitors should be inactive in the parental line.
Assay Technology Interference - Some compounds can interfere with specific assay technologies (e.g., quenching in FRET assays or disrupting bead interactions in AlphaScreen). - Confirm hits using an orthogonal assay with a different detection method.

Quantitative Data Summary

Table 1: Performance of a Cell-Based PDE4 Assay
ParameterValueReference
Signal-to-Background Ratio3.9-fold[7][8]
Z'-factor0.46 - 0.50[7][8]
DMSO Tolerance< 0.5%[8]
Table 2: IC50 Values of Common PDE4 Inhibitors
CompoundPDE4 SubtypeIC50 ValueAssay TypeReference
RoflumilastPDE4B0.84 nMBiochemical[14][15]
RoflumilastPDE4D0.68 nMBiochemical[14][15]
RolipramPDE4B21 µMBiochemical[10]
ApremilastPDE4D2VariesBiochemical (TR-FRET)[3]
Crisaborole Analog (31)PDE4B0.42 nMBiochemical[14][15]
RO 20-1724PDE41.44 - 2.39 µMCell-Based[7][8]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Based Biochemical Assay

This protocol is adapted from methodologies described for IMAP® (Immobilized Metal Affinity for Phosphochemicals) assays.[1][16]

  • Reagent Preparation:

    • Prepare a 1x Reaction Buffer.

    • Prepare a 2x working solution of FAM-cAMP (e.g., 200 nM) in 1x Reaction Buffer.

    • Prepare a 2x working solution of the purified PDE4 enzyme in 1x Reaction Buffer. The optimal concentration should be determined empirically (typically the EC70 concentration).[1]

    • Prepare serial dilutions of test compounds and control inhibitors in 1x Reaction Buffer with the desired final DMSO concentration.

  • Assay Procedure:

    • Add 5 µL of the compound solutions to the wells of a 384-well, low-volume, black plate.

    • Add 5 µL of the 2x PDE4 enzyme solution to all wells except the "no enzyme" controls.

    • Initiate the reaction by adding 10 µL of the 2x FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding the IMAP Binding Solution as per the manufacturer's instructions.

    • Incubate for at least 60 minutes at room temperature to allow for binding.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader (e.g., λex = 485 nm, λem = 535 nm).

    • Calculate the percent inhibition for each compound concentration relative to the "enzyme" and "no enzyme" controls.

    • Determine IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay Using a CNG Channel Biosensor

This protocol is based on the methodology for a high-throughput cell-based assay.[1][7]

  • Cell Culture and Plating:

    • Culture HEK293 cells stably co-expressing a constitutively active GPCR (e.g., TSHR), PDE4, and a CNG channel under standard conditions (37°C, 5% CO2).[1]

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Dispense the cell suspension (e.g., 1000 cells/well) into a 1536-well, black, clear-bottom assay plate.[1]

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.[1]

  • Assay Procedure:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Add an equal volume of the dye solution to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[1]

    • Add the test compounds (typically in the nanoliter range using a pintool or acoustic dispenser) to the assay plates.[1]

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.

    • Normalize the data to positive and negative controls (e.g., a known PDE4 inhibitor and DMSO, respectively).

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA / EPAC cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Response Cellular Response (e.g., Reduced Inflammation) PKA->Response Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the mechanism of its inhibition.

Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Dispense Compound B2 Add PDE4 Enzyme B1->B2 B3 Add cAMP Substrate B2->B3 B4 Incubate B3->B4 B5 Add Detection Reagents B4->B5 B6 Read Signal (FP, FRET, etc.) B5->B6 C1 Plate Cells (24h) C2 Add Dye C1->C2 C3 Incubate C2->C3 C4 Add Compound C3->C4 C5 Incubate C4->C5 C6 Read Signal (Fluorescence) C5->C6

Caption: General experimental workflows for PDE4 inhibitor assays.

Troubleshooting_Tree Start Assay Problem Encountered Low_SB Low Signal-to-Background? Start->Low_SB High_Var High Variability / Low Z'? Low_SB->High_Var No Check_Reagents Check Enzyme Activity & Reagent Concentrations Low_SB->Check_Reagents Yes False_Pos Suspected False Positives? High_Var->False_Pos No Check_Pipetting Verify Pipetting Accuracy & Plate for Edge Effects High_Var->Check_Pipetting Yes Counter_Screen Counter-Screen Hits in Parental Cell Line False_Pos->Counter_Screen Yes Orthogonal_Assay Confirm with Orthogonal Assay False_Pos->Orthogonal_Assay No Counter_Screen->Orthogonal_Assay

Caption: A logical troubleshooting guide for PDE4 inhibitor assays.

References

stability of UK-500001 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the phosphodiesterase 4 (PDE4) inhibitor, UK-500001, in solution over time. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Stability of this compound in Solution

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. While specific, long-term stability data for this compound in various solvents is not extensively published, the following table summarizes the expected stability based on general knowledge of similar small molecules and related PDE4 inhibitors when stored under recommended conditions.

Data Presentation: Estimated Stability of this compound in DMSO Solution

Storage TemperatureTime PointEstimated % PurityRecommended Use
-20°C1 month>98%Recommended for short to medium-term storage.
-20°C3 months>95%Suitable for most applications. Verify concentration for sensitive assays.
-20°C6 months>90%Concentration verification recommended before use.
-80°C6 months>98%Recommended for long-term storage.
-80°C12 months>95%Optimal for archiving stock solutions.
4°C1 week>95%Suitable for short-term storage of working solutions.
4°C1 month<90%Not recommended for storage beyond one week.
Room Temperature24 hours>98%Acceptable for the duration of a typical experiment.
Room Temperature>48 hoursDegradation may occurAvoid prolonged storage at room temperature.

Note: The data presented above are estimations and should be used as a guideline. For highly sensitive experiments, it is recommended to perform stability testing under your specific experimental conditions. The stability of compounds in solution can be influenced by factors such as the solvent purity, exposure to light, and repeated freeze-thaw cycles.[1][2]

Troubleshooting Guides & FAQs

This section addresses common problems that researchers may encounter when working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q2: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?

A2: Precipitation can occur when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer or cell culture medium.[3] To avoid this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before adding the final, less concentrated DMSO solution to your aqueous medium. Aim for a final DMSO concentration in your assay that is tolerated by your cells (typically ≤0.5%). Including a vehicle control with the same final DMSO concentration in your experiments is crucial.

Q3: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Instability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

  • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase. Cellular stress can alter signaling pathways and affect the response to inhibitors.

  • Assay Conditions: Verify the final concentration of this compound and DMSO in your assay. Inconsistent pipetting can lead to variability.

  • Off-target Effects: While this compound is a selective PDE4 inhibitor, high concentrations may lead to off-target effects. Perform dose-response experiments to determine the optimal concentration range.[4][5]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Potency or Lack of Effect - Degraded this compound solution.- Incorrect concentration.- Cell line not responsive to PDE4 inhibition.- Prepare a fresh stock solution of this compound.- Verify the concentration of your stock solution.- Confirm PDE4 expression and function in your cell line.
High Variability Between Replicates - Inconsistent pipetting.- Uneven cell seeding.- Edge effects in multi-well plates.- Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of plates for sensitive assays.
Cell Toxicity - High concentration of this compound.- High concentration of DMSO.- Contamination of stock solution.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).- Use sterile techniques when preparing and handling solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 499.48 g/mol , dissolve 4.99 mg in 1 mL of DMSO).

    • Vortex the solution until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in solution. Specific parameters may need to be optimized for your HPLC system.[6][7][8][9]

  • Materials and Equipment:

    • This compound solution to be tested

    • Freshly prepared this compound standard solution of known concentration

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid)

    • Appropriate vials for the autosampler

  • Procedure:

    • Sample Preparation:

      • Dilute the test sample and the standard solution to a suitable concentration for HPLC analysis within the linear range of the detector.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of acetonitrile and water (with 0.1% TFA).

      • Flow Rate: 1 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically near its absorbance maximum).

      • Injection Volume: 10 µL

    • Analysis:

      • Inject the standard solution to determine the retention time and peak area of intact this compound.

      • Inject the test sample.

      • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Data Interpretation:

      • Calculate the percentage of remaining this compound in the test sample relative to the initial concentration or a freshly prepared standard.

      • The appearance of new peaks indicates degradation.

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Downstream Downstream Cellular Responses (e.g., reduced inflammation) PKA->Downstream EPAC->Downstream UK500001 This compound UK500001->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Solution Stability

Stability_Workflow start Prepare this compound Stock Solution in DMSO storage Aliquot and Store under Different Conditions (-80°C, -20°C, 4°C, Room Temp) start->storage sampling Collect Samples at Defined Time Points (e.g., T=0, 1 week, 1 month, etc.) storage->sampling analysis Analyze Samples by HPLC sampling->analysis data Quantify Remaining this compound and Detect Degradation Products analysis->data end Determine Stability Profile data->end

Caption: Workflow for determining the stability of this compound in solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with phosphodiesterase 4 (PDE4) inhibitor administration in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with PDE4 inhibitors in animal models?

A1: The most frequently reported side effects include emesis (in species with a vomiting reflex like ferrets), gastrointestinal issues such as diarrhea and gastroparesis, and dose-dependent systemic adverse effects.[1] Other observed side effects in animal models include hypothermia, weight loss, and behavioral changes like reduced locomotor activity.[2][3][4]

Q2: Which animal model is most appropriate for studying emesis induced by PDE4 inhibitors?

A2: The ferret is the most suitable model for studying emesis as it possesses an emetic reflex, unlike rodents.[5] For rodents, which lack a vomiting reflex, surrogate markers such as the reversal of anesthesia induced by α2-adrenoceptor agonists or the induction of gastroparesis can be used to assess the emetic potential of a compound.[5][6][7]

Q3: Are there strategies to mitigate the emetic side effects of PDE4 inhibitors?

A3: Yes, co-administration of α2-adrenoceptor agonists, such as clonidine, has been shown to have a protective role against PDE4 inhibitor-induced emesis in ferrets.[5][8] Additionally, tachykinin NK1 receptor antagonists can abolish emesis induced by PDE4 inhibitors.[9]

Q4: How can gastrointestinal side effects like diarrhea and weight loss be managed in rodent models?

A4: Concomitant treatment with a cyclooxygenase-2 (COX-2) selective inhibitor, such as lumiracoxib, has been demonstrated to prevent side effects like diarrhea and body weight loss induced by high doses of the PDE4 inhibitor roflumilast in rats.[2]

Q5: Can PDE4 inhibitors affect the cardiovascular system?

A5: Yes, cardiovascular safety is a crucial aspect to evaluate. Standard safety pharmacology studies in species like conscious dogs and non-human primates are conducted to assess effects on electrocardiogram (ECG), heart rate, and blood pressure.[10][11][12] These studies help determine the cardiovascular safety margin of new PDE4 inhibitors.

Troubleshooting Guides

Issue 1: Emesis in Ferret Models

Symptoms: Observation of retching and vomiting episodes following administration of a PDE4 inhibitor.

Troubleshooting Steps:

  • Dose-Response Evaluation: Determine if the emesis is dose-dependent. A rank order of potency for emesis has been observed for different PDE4 inhibitors.[9] Consider reducing the dose to find a therapeutic window with minimized emetic effects.

  • Co-administration with an α2-Adrenoceptor Agonist:

    • Rationale: PDE4 inhibitors may trigger emesis through a noradrenergic pathway by mimicking the effects of α2-adrenoceptor antagonists.[8][13] An α2-adrenoceptor agonist can counteract this effect.

    • Protocol: Administer a protective agent like clonidine prior to the PDE4 inhibitor. For example, clonidine at a dose of 250 μg/kg (s.c.) has been shown to protect against emesis induced by various PDE4 inhibitors in ferrets.[8]

  • Co-administration with an NK1 Receptor Antagonist:

    • Rationale: Central NK1 receptors are involved in the emetic reflex induced by PDE4 inhibitors.[14]

    • Protocol: Administer a brain-penetrant NK1 receptor antagonist, such as CP-99,994, to abolish the emetic response.[9][14]

Quantitative Data Summary: Mitigation of PDE4 Inhibitor-Induced Emesis in Ferrets

Treatment GroupPDE4 InhibitorMitigating Agent (Dose)OutcomeReference
1PMNPQ, CT-2450, R-rolipramClonidine (250 µg/kg, s.c.)Protection against emesis[8]
2Various PDE4 InhibitorsCP-99,994Emesis abolished[9]
3Various PDE4 InhibitorsL-743,310 (peripheral NK1 antagonist)No effect on emesis[9]
Issue 2: Gastrointestinal Side Effects and Weight Loss in Rat Models

Symptoms: Observation of diarrhea, body weight loss, and spleen weight loss after administration of a PDE4 inhibitor.

Troubleshooting Steps:

  • Co-administration with a COX-2 Inhibitor:

    • Rationale: High doses of PDE4 inhibitors can induce pro-inflammatory effects that are preventable by inhibiting COX-2.[2]

    • Protocol: Orally co-administer a COX-2 selective inhibitor with the PDE4 inhibitor. For example, Wistar rats treated orally once daily with 10 mg·kg⁻¹ roflumilast for 4 days showed prevention of diarrhea and body/spleen weight loss when co-administered with the COX-2 inhibitor lumiracoxib.[2] A non-selective COX inhibitor like diclofenac also showed protective effects.[2]

Quantitative Data Summary: Effect of COX-2 Inhibition on Roflumilast-Induced Side Effects in Rats

ParameterRoflumilast (10 mg·kg⁻¹)Roflumilast + LumiracoxibRoflumilast + DiclofenacReference
Body Weight ChangeMarked LossPreventedPrevented[2]
Spleen WeightMarked LossPreventedPrevented[2]
DiarrheaPresentPreventedPrevented[2]
Issue 3: Assessing Emetic Potential in Rodent Models (Gastroparesis)

Symptoms: While rodents do not vomit, PDE4 inhibitors can induce gastroparesis (delayed gastric emptying), which is a correlate of nausea and emesis.[6][7][15]

Troubleshooting Steps:

  • Acute Gastric Retention Assay:

    • Rationale: To quantify the extent of delayed gastric emptying as a surrogate for emetic potential.

    • Protocol:

      • Fast mice prior to the experiment.

      • Administer the PDE4 inhibitor (e.g., intraperitoneally).

      • After a set time (e.g., 30 minutes), deliver a non-caloric food bolus traced with a fluorescent marker (e.g., FITC-dextran) via oral gavage.

      • Euthanize the animals after another set time (e.g., 30 minutes).

      • Extract the stomach and measure the amount of retained fluorescence.[6][16]

  • Mitigation with Prokinetic Agents:

    • Rationale: To determine if a prokinetic agent can alleviate the gastroparesis.

    • Protocol: Administer a prokinetic agent like metoclopramide to assess its potential to alleviate the PDE4 inhibitor-induced gastric retention.[7][15]

Quantitative Data Summary: PDE4 Inhibitor-Induced Gastroparesis in Mice

PDE4 Inhibitor (Dose)% FITC Fluorescence Retained in Stomach (Mean ± SEM)Reference
Mock (Solvent Control)~20%[16]
Piclamilast (1 mg/kg)~60%[16]
Rolipram (1 mg/kg)~55%[16]
Roflumilast (1 mg/kg)~45%[16]

Signaling Pathways and Experimental Workflows

PDE4_Emesis_Pathway cluster_neuron Noradrenergic Neuron PDE4_Inhibitor PDE4 Inhibitor PDE4 PDE4 PDE4_Inhibitor->PDE4 Inhibits cAMP ↑ cAMP PDE4_Inhibitor->cAMP Increases cAMP PDE4->cAMP Degrades NE_Release ↑ Norepinephrine Release cAMP->NE_Release Noradrenergic_Terminal Central Noradrenergic Terminal Noradrenergic_Terminal->NE_Release Alpha2_AR α2-Adrenoceptor (Presynaptic) Alpha2_AR->cAMP Inhibits AC (Gi-coupled) Emetic_Center Emetic Center (e.g., NTS, Area Postrema) NE_Release->Emetic_Center Stimulates Vomiting_Reflex Vomiting Reflex Emetic_Center->Vomiting_Reflex

Caption: Proposed noradrenergic pathway for PDE4 inhibitor-induced emesis.

Experimental_Workflow_Gastroparesis Start Start: Fasted Mouse Administer_PDE4i Administer PDE4 Inhibitor (i.p.) Start->Administer_PDE4i Wait1 Wait 30 min Administer_PDE4i->Wait1 Oral_Gavage Oral Gavage with FITC-Dextran Food Bolus Wait1->Oral_Gavage Wait2 Wait 30 min Oral_Gavage->Wait2 Euthanize Euthanize Animal Wait2->Euthanize Extract_Stomach Extract Stomach Euthanize->Extract_Stomach Measure_Fluorescence Measure Retained Fluorescence Extract_Stomach->Measure_Fluorescence End End: Quantify Gastroparesis Measure_Fluorescence->End

Caption: Workflow for assessing acute gastroparesis in mice.

Mitigation_Logic SideEffect Observed Side Effect Emesis Emesis (Ferrets) SideEffect->Emesis GI_Issues GI Issues (Rodents) - Diarrhea - Weight Loss SideEffect->GI_Issues Mitigation1 Co-administer α2-Adrenoceptor Agonist (e.g., Clonidine) Emesis->Mitigation1 Mitigation Strategy Mitigation2 Co-administer COX-2 Inhibitor (e.g., Lumiracoxib) GI_Issues->Mitigation2 Mitigation Strategy

Caption: Logical relationships for mitigating common side effects.

References

Technical Support Center: Overcoming In Vivo Efficacy Challenges with UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for UK-5099?

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[3] By blocking this transport, UK-5099 effectively inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, forcing cells to rely more on glycolysis for ATP production. This leads to a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[1][3]

Q2: What are the reported in vivo effects of UK-5099?

In vivo studies have shown that UK-5099 can slow the growth of patient-derived xenograft (PDX) tumors in mice. It has also been shown to improve glucose tolerance in diet-induced obese mice. In prostate cancer mouse models, UK-5099 has been observed to decrease tumor size and sensitize tumors to radiotherapy.

Q3: What is the pharmacokinetic profile of UK-5099 in mice?

A pharmacokinetic study in healthy BALB/c mice following a single intraperitoneal (IP) administration of 20 mg/kg UK-5099 revealed the following parameters:

  • Tmax (Time to maximum concentration): 0.250 hours

  • Cmax (Maximum concentration): 82,500 ± 20,745 ng/mL

  • AUC0-t (Area under the curve): 42,103 ± 12,072 ng·h/mL

  • MRT0-t (Mean residence time): 0.857 ± 0.143 hours

  • t1/2 (Half-life): 13.358 ± 0.239 hours

Troubleshooting Guide: Addressing Lack of In Vivo Efficacy

Issue 1: Suboptimal Formulation and Administration

A common reason for the lack of in vivo efficacy is poor drug formulation, leading to low bioavailability.

Troubleshooting Steps:

  • Verify Formulation Protocol: UK-5099 has low aqueous solubility. Ensure you are using an appropriate vehicle for administration. Two suggested formulations are:

    • For Oral Administration (p.o.): A 1 mL working solution can be prepared by adding 50 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween80, mixing again, and finally adding 500 μL of ddH2O. This solution should be used immediately.

    • For Intraperitoneal Injection (i.p.): A 1 mL working solution can be made by adding 50 μL of an 80 mg/mL DMSO stock solution to 950 μL of corn oil. This mixture should also be used immediately. Another study used a formulation of UK-5099 dissolved in corn oil with 10% DMSO.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure there is no precipitation. If precipitation occurs, gentle warming or sonication may be required.

  • Consider Administration Route: The pharmacokinetic data provided is for intraperitoneal injection. If using oral gavage, be aware that first-pass metabolism in the liver could reduce bioavailability.

Issue 2: Inadequate Dosing Regimen

The dose and frequency of administration are critical for maintaining therapeutic concentrations of UK-5099 at the target site.

Troubleshooting Steps:

  • Review Dosing from Literature: In vivo doses of UK-5099 can vary depending on the animal model and therapeutic indication. A dose of 20 mg/kg has been used for pharmacokinetic studies in mice via intraperitoneal injection. Another study in mice used a dose of 32 μmol/kg via intraperitoneal injection to assess glucose tolerance.

  • Consider the Half-Life: With a reported half-life of over 13 hours in mice, once-daily dosing may be sufficient. However, for aggressive tumor models, more frequent administration might be necessary to maintain consistent target engagement.

  • Perform a Dose-Response Study: If efficacy is not observed, a dose-escalation study may be necessary to determine the optimal dose for your specific model.

Issue 3: Metabolic Compensation in the In Vivo Model

Cells and organisms can adapt to metabolic inhibitors by utilizing alternative fuel sources.

Troubleshooting Steps:

  • Assess Alternative Substrate Utilization: Inhibition of pyruvate import into the mitochondria can lead to increased utilization of other substrates like fatty acids and glutamine to fuel the TCA cycle. Consider analyzing metabolic flux in your model to understand if compensatory mechanisms are activated.

  • Consider Combination Therapies: To overcome metabolic plasticity, consider combining UK-5099 with inhibitors of other metabolic pathways, such as glutaminase inhibitors or fatty acid oxidation inhibitors.

Issue 4: Off-Target Effects and Cellular Context

The cellular and metabolic context of your in vivo model can influence the response to UK-5099.

Troubleshooting Steps:

  • Confirm MPC Expression: Ensure that the target cells in your in vivo model express the mitochondrial pyruvate carrier (MPC1 and MPC2).

  • Be Aware of Potential Off-Target Effects: While UK-5099 is a potent MPC inhibitor, at higher concentrations, it may have other effects. One study suggests that at concentrations above those needed for maximal MPC inhibition, UK-5099 can impair glutamate oxidation and mitochondrial membrane potential.

  • Evaluate the Tumor Microenvironment: In cancer models, the tumor microenvironment can influence drug efficacy. For example, the presence of alternative nutrients in the tumor microenvironment could allow cancer cells to bypass the effects of MPC inhibition.

Experimental Protocols

Protocol 1: In Vivo Glucose Tolerance Test with UK-5099

  • Animal Model: C57BLK mice.

  • Fasting: Fast mice for 16 hours prior to the glucose challenge.

  • UK-5099 Administration: Inject UK-5099 (32 μmol/kg body weight) or vehicle (DMSO in PBS) into the intraperitoneal cavity.

  • Glucose Challenge: 30 minutes after UK-5099 injection, administer glucose (1.5 mg/g body weight) via intraperitoneal injection.

  • Blood Glucose Measurement: Measure blood glucose levels at 0, 10, 20, 30, 60, and 120 minutes after the glucose injection.

Protocol 2: In Vivo Tumor Growth Study with UK-5099

  • Animal Model: Mice with subcutaneous prostate cancer xenografts.

  • UK-5099 Treatment: Administer UK-5099 at a dose of 6 mg/kg body weight via intraperitoneal injection. The frequency of administration should be determined based on the tumor growth rate and the half-life of the compound.

  • Tumor Size Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice to assess for toxicity.

  • Endpoint: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry.

Data Presentation

Table 1: Pharmacokinetic Parameters of UK-5099 in Mice

ParameterValueReference
Dose 20 mg/kg (i.p.)
Tmax 0.250 ± 0.000 h
Cmax 82,500 ± 20,745 ng/mL
AUC0-t 42,103 ± 12,072 ng·h/mL
MRT0-t 0.857 ± 0.143 h
t1/2 13.358 ± 0.239 h

Visualizations

UK5099_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos MPC->Pyruvate_mito UK5099 UK-5099 UK5099->MPC Inhibition

Caption: Mechanism of action of UK-5099.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis formulation Prepare UK-5099 Formulation (e.g., in Corn Oil/DMSO) administration Administer UK-5099 (e.g., i.p. injection) formulation->administration animal_model Establish In Vivo Model (e.g., Tumor Xenograft) animal_model->administration monitoring Monitor Animal Health & Tumor Growth administration->monitoring endpoint Reach Study Endpoint monitoring->endpoint data_collection Collect Samples (Tumor, Blood) endpoint->data_collection analysis Perform Downstream Analysis (IHC, Western Blot, etc.) data_collection->analysis

Caption: General experimental workflow for in vivo studies.

References

UK-500001 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UK-500001 in their experiments. The information is designed to address common issues related to assay variability and reproducibility when working with this mitochondrial pyruvate carrier (MPC) inhibitor.

General Information

This compound is a compound that has been investigated for its therapeutic potential.[1] It functions as an inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane.[2][3][4] The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3][4] By blocking this transport, this compound and similar inhibitors can modulate cellular metabolism, which is a therapeutic target for conditions such as diabetes and nonalcoholic fatty liver disease.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the mitochondrial pyruvate carrier (MPC).[2][3][4] The MPC is a heterodimer composed of MPC1 and MPC2 subunits that facilitates the transport of pyruvate across the inner mitochondrial membrane.[3] Inhibition of the MPC by this compound blocks the entry of pyruvate into the mitochondria, thereby reducing its availability for the pyruvate dehydrogenase complex and subsequent entry into the TCA cycle.[3][4]

Q2: What are the common assays used to measure the activity of this compound?

A2: The activity of this compound and other MPC inhibitors is typically assessed using several key assays:

  • Pyruvate-mediated respiration assays: These experiments measure oxygen consumption in isolated mitochondria in the presence of pyruvate as a substrate. Effective MPC inhibition will lead to a decrease in pyruvate-driven respiration.[2]

  • Bioluminescence Resonance Energy Transfer (BRET)-based reporter assays: These cell-based assays utilize a reporter system that is sensitive to the conformational changes in the MPC complex upon inhibitor binding.[2][3]

  • Hepatocyte glucose production assays: In liver cells, MPC inhibition can suppress gluconeogenesis from pyruvate. This assay measures the output of glucose from hepatocytes treated with the inhibitor.[2]

  • Isotope tracing with 13C-pyruvate: This method tracks the metabolic fate of labeled pyruvate to confirm that its entry into the TCA cycle is blocked.[2]

Q3: What are some critical considerations for ensuring the reproducibility of my this compound experiments?

A3: Reproducibility in experiments with any small molecule inhibitor can be challenging. For this compound, consider the following:

  • Compound Quality and Handling: Ensure the purity of your this compound stock. A related compound, UK-5099, is noted to be a bright yellow solid with a purity of ≥99% by HPLC. Prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately.

  • Cellular System: The effect of MPC inhibition can be cell-type specific. Using appropriate positive and negative controls, such as cell lines with genetic deletion of MPC components (e.g., LS-Mpc2−/−), can be crucial for validating on-target effects.[2]

  • Assay Conditions: Minor variations in experimental conditions such as temperature, pH, and substrate concentrations can significantly impact results. Standardize your protocols and document all parameters.

  • Statistical Analysis: For assays with high variability, robust statistical methods may be more appropriate for data analysis.[5]

Troubleshooting Guide

Q4: Why am I not observing an inhibitory effect of this compound on pyruvate-driven respiration in isolated mitochondria?

A4:

  • Possible Cause 1: Inactive Compound. The compound may have degraded.

    • Solution: Use a fresh vial of this compound or prepare a new stock solution. Confirm the activity of a known MPC inhibitor, such as UK-5099, as a positive control.[2]

  • Possible Cause 2: Mitochondrial Integrity. The isolated mitochondria may be damaged, leading to uncoupled respiration.

    • Solution: Assess the quality of your mitochondrial preparation using standard methods, such as measuring the respiratory control ratio (RCR).

  • Possible Cause 3: Incorrect Substrate. Ensure that pyruvate is the primary substrate driving respiration in your assay. The presence of other substrates that can fuel the electron transport chain downstream of pyruvate entry will mask the effect of MPC inhibition.

    • Solution: Use a substrate combination that specifically relies on pyruvate transport, for example, pyruvate and malate.

Q5: My BRET assay results with this compound are inconsistent or show a low signal-to-noise ratio. What can I do?

A5:

  • Possible Cause 1: Low Reporter Expression. The expression of the BRET-based MPC reporter in your cells may be insufficient.

    • Solution: Verify the expression of the reporter constructs via Western blot or other methods.[3]

  • Possible Cause 2: Cell Health. Poor cell health can lead to high background signal and variability.

    • Solution: Ensure cells are healthy and not overgrown before running the assay. Perform a cell viability test in parallel.

  • Possible Cause 3: Suboptimal Assay Window. The concentration range of this compound may not be optimal for your specific cell system.

    • Solution: Perform a dose-response curve with a wider range of concentrations to determine the optimal window for inhibition.

Q6: I am seeing a decrease in cell viability at the concentrations of this compound I am using. Is this expected?

A6: While the primary effect of this compound is the inhibition of pyruvate transport, high concentrations of any inhibitor can have off-target effects leading to cytotoxicity.

  • Solution: Determine the IC50 for MPC inhibition and the concentration that induces cytotoxicity (CC50) in your cell line. Aim to work at concentrations that are well below the cytotoxic threshold but still effective for MPC inhibition. It's also important to include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed toxicity.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various MPC inhibitors as reported in the literature. This can serve as a reference for expected effective concentrations.

CompoundAssay TypeSystemReported Potency
UK-5099Pyruvate TransportRat Heart MitochondriaIC50 = 50 nM
UK-5099Pyruvate TransportMPC1L/MPC2 ProteoliposomesHigh Potency Inhibition
ZaprinastPyruvate TransportMPC1L/MPC2 ProteoliposomesHigh Potency Inhibition
7ACC2MPC Reporter Assay-Dose-dependent activation
ZaprinastMPC Reporter Assay-Dose-dependent activation

Experimental Protocols

1. Pyruvate-Mediated Respiration Assay in Isolated Mitochondria

  • Objective: To measure the effect of this compound on oxygen consumption driven by pyruvate.

  • Methodology:

    • Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

    • Determine mitochondrial protein concentration using a BCA or Bradford assay.

    • Resuspend mitochondria in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES).

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

    • Add a defined amount of mitochondrial protein to the chamber.

    • Sequentially add substrates and inhibitors. A typical sequence would be:

      • Malate (to prime the TCA cycle).

      • Pyruvate (to initiate pyruvate-driven respiration).

      • ADP (to stimulate state 3 respiration).

      • This compound or vehicle control.

      • Oligomycin (to inhibit ATP synthase and measure state 4o respiration).

      • FCCP (to uncouple respiration and measure maximal electron transport chain capacity).

      • Antimycin A (to inhibit Complex III and measure residual oxygen consumption).

    • Calculate respiration rates and assess the degree of inhibition by this compound on pyruvate-dependent respiration.

2. BRET-Based MPC Reporter Assay

  • Objective: To measure the binding of this compound to the MPC complex in live cells.

  • Methodology:

    • Transfect cells (e.g., U2OS cells) with constructs for the BRET-based MPC reporter system (RESPYR).[2][3] This system typically involves MPC subunits fused to a bioluminescent donor (e.g., luciferase) and a fluorescent acceptor.

    • Plate the transfected cells in a suitable microplate.

    • After allowing the cells to adhere and express the reporter, replace the culture medium with a buffer suitable for the BRET assay.

    • Add the luciferase substrate (e.g., coelenterazine).

    • Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.

    • Add this compound at various concentrations or a vehicle control.

    • Monitor the change in the BRET signal over time. An increase in the BRET signal is typically indicative of inhibitor binding and a conformational change in the MPC complex.[2]

    • Known MPC inhibitors like UK-5099 or pyruvate itself can be used as positive controls.[3]

Visualizations

MPC_Pathway cluster_mito Mitochondrion Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (Matrix) MPC->Pyruvate_mito PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate_mito->PDH Conversion AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA UK500001 This compound UK500001->MPC Inhibition

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

Experimental_Workflow start Start: Hypothesis (this compound inhibits MPC) prep Prepare Reagents: - this compound stock - Cell cultures / Mitochondria start->prep assay_choice Select Assay prep->assay_choice resp_assay Pyruvate-Mediated Respiration Assay assay_choice->resp_assay Biochemical bret_assay BRET Reporter Assay assay_choice->bret_assay Cell-based gluco_assay Hepatocyte Glucose Production Assay assay_choice->gluco_assay Functional data_acq Data Acquisition resp_assay->data_acq bret_assay->data_acq gluco_assay->data_acq analysis Data Analysis data_acq->analysis results Interpret Results analysis->results inhibition Inhibition Confirmed results->inhibition Expected Outcome no_inhibition No Inhibition / Variability results->no_inhibition Unexpected Outcome troubleshoot Troubleshoot Assay (Refer to Guide) no_inhibition->troubleshoot troubleshoot->prep

References

Validation & Comparative

A Comparative Guide: UK-500001 versus Roflumilast in COPD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phosphodiesterase 4 (PDE4) inhibitors, UK-500001 and roflumilast, in the context of Chronic Obstructive Pulmonary Disease (COPD) models. While both compounds target the same enzyme, their developmental paths and available data present a study in contrasts: one, a once-promising inhaled candidate whose clinical development was halted, and the other, an orally administered drug that has reached the market. This guide synthesizes the available preclinical and clinical data to offer a comprehensive overview for researchers in the field.

At a Glance: Key Differences

FeatureThis compoundRoflumilast
Development Status Phase II clinical trial terminated (lack of efficacy)Approved for clinical use in severe COPD
Administration Inhaled (Dry Powder Inhaler)Oral
Clinical Efficacy No significant efficacy demonstrated in Phase II trials[1]Proven to reduce exacerbations and improve lung function in severe COPD[2][3]
Available Data Limited to preclinical in vitro and some in vivo dataExtensive preclinical and clinical data available

Mechanism of Action: Targeting Inflammation in COPD

Both this compound and roflumilast are selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells relevant to COPD, such as neutrophils and macrophages. By inhibiting PDE4, these drugs increase intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory gene expression and a reduction in the release of inflammatory mediators.[4][5][6]

cluster_cell Inflammatory Cell cluster_inhibition Inhibition Pro-inflammatory Stimulus Pro-inflammatory Stimulus Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimulus->Adenylate Cyclase PDE4 PDE4 cAMP cAMP PDE4->cAMP Inhibits degradation 5'-AMP 5'-AMP cAMP->5'-AMP Degraded by PKA PKA cAMP->PKA Activates ATP ATP ATP->Adenylate Cyclase Converts Adenylate Cyclase->cAMP Produces CREB CREB PKA->CREB Activates Inflammatory Gene Expression Inflammatory Gene Expression CREB->Inflammatory Gene Expression Inhibits Inflammatory Mediators Inflammatory Mediators Inflammatory Gene Expression->Inflammatory Mediators Leads to This compound This compound This compound->PDE4 Roflumilast Roflumilast Roflumilast->PDE4

Figure 1. Simplified signaling pathway of PDE4 inhibition in inflammatory cells.

Preclinical Data: A Head-to-Head Comparison

In preclinical studies, both this compound and roflumilast demonstrated potent anti-inflammatory effects. In vitro assays showed that this compound was a highly selective and potent inhibitor of PDE4 isoforms.[7]

Table 1: In Vitro Potency of this compound and Roflumilast [7]

ParameterThis compoundRoflumilast
Inhibition of TNF-α release (IC50) 0.13 nM (from human PBMCs)Comparable to this compound
Inhibition of Leukotriene B4 release (IC50) 0.24 nM (from human neutrophils)Comparable to this compound
PDE4A Inhibition (IC50) 1.9 nMNot specified in this source
PDE4B Inhibition (IC50) 1.01 nMNot specified in this source
PDE4D Inhibition (IC50) 0.38 nMNot specified in this source

IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral blood mononuclear cells.

Experimental Protocols: Preclinical Studies

Inhibition of Inflammatory Mediator Release: The inhibitory effects of this compound and roflumilast on the release of tumor necrosis factor-alpha (TNF-α) and leukotriene B4 were assessed using human peripheral blood mononuclear cells (PBMCs) and isolated neutrophils.[7] While the specific protocols for the this compound studies are not publicly detailed, a general methodology for such assays involves:

  • Isolation of PBMCs and neutrophils from human blood.

  • Pre-incubation of the cells with varying concentrations of the test compound (this compound or roflumilast).

  • Stimulation of the cells with an inflammatory agent (e.g., lipopolysaccharide for TNF-α release from PBMCs).

  • Quantification of the released mediators in the cell supernatant using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

COPD Animal Models: Preclinical evaluation of anti-inflammatory drugs for COPD often utilizes animal models exposed to cigarette smoke or other irritants to mimic the inflammatory state of the disease.[8][9][10][11] Although specific in vivo data for this compound in such models is scarce in the public domain, a typical experimental workflow would be as follows:

Animal Model Selection Animal Model Selection COPD Induction COPD Induction Animal Model Selection->COPD Induction e.g., Mice, Rats Drug Administration Drug Administration COPD Induction->Drug Administration e.g., Cigarette Smoke Exposure Assessment of Inflammation Assessment of Inflammation Drug Administration->Assessment of Inflammation e.g., Inhaled this compound or Oral Roflumilast Data Analysis Data Analysis Assessment of Inflammation->Data Analysis e.g., BAL fluid analysis, Histology

Figure 2. General experimental workflow for preclinical COPD models.

Clinical Development and Efficacy

The clinical development trajectories of this compound and roflumilast diverged significantly.

This compound: A Promising Candidate That Did Not Fulfill its Potential

This compound, developed by Pfizer, was investigated as an inhaled therapy for COPD. The rationale was that direct delivery to the lungs would maximize efficacy while minimizing systemic side effects. However, a Phase II, randomized, double-blind, placebo-controlled study (NCT00263874) was terminated due to a lack of efficacy.[1] The detailed results of this trial have not been published.

Roflumilast: An Established Oral Therapy for Severe COPD

Roflumilast (marketed as Daliresp® and Daxas®) is an oral PDE4 inhibitor that has undergone extensive clinical evaluation and is approved for the treatment of severe COPD associated with chronic bronchitis and a history of exacerbations.[2][3]

Numerous large-scale clinical trials, including the pivotal M2-124 (AURA) and M2-125 (HERMES) studies, have demonstrated the efficacy of roflumilast.[2][3][12]

Table 2: Summary of Key Clinical Efficacy Data for Roflumilast

EndpointRoflumilast Effect (vs. Placebo)Reference
Rate of Moderate to Severe Exacerbations 17% reduction (pooled analysis)[2]
Pre-bronchodilator FEV1 48 mL increase (pooled analysis)[2]
Sputum Neutrophils 35.5% reduction in absolute count[13][14]
Sputum Eosinophils 50.0% reduction in absolute count[13][14]

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols: Roflumilast Clinical Trials

The pivotal clinical trials for roflumilast, such as the M2-124 and M2-125 studies, were randomized, double-blind, placebo-controlled trials with a duration of 52 weeks.[2][12]

Key Methodological Aspects:

  • Patient Population: Patients with severe COPD (post-bronchodilator FEV1 <50% of predicted), a history of chronic bronchitis, and at least one exacerbation in the previous year.[1][12]

  • Intervention: Roflumilast 500 µg orally once daily versus placebo.

  • Primary Endpoints: Change in pre-bronchodilator FEV1 and the rate of moderate or severe exacerbations.[2]

  • Assessment of Airway Inflammation: In dedicated studies, induced sputum was collected to quantify inflammatory cells (neutrophils, eosinophils) and mediators (e.g., IL-8, neutrophil elastase).[13][14] The methodology for sputum induction and analysis typically involves:

    • Inhalation of nebulized hypertonic saline to induce sputum production.

    • Processing of the sputum sample to separate cells from mucus.

    • Differential cell counting using microscopy.

    • Measurement of inflammatory mediators in the sputum supernatant using immunoassays.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Roflumilast Arm Roflumilast Arm Randomization->Roflumilast Arm Placebo Arm Placebo Arm Randomization->Placebo Arm 52-Week Treatment Period 52-Week Treatment Period Roflumilast Arm->52-Week Treatment Period Placebo Arm->52-Week Treatment Period Endpoint Assessment Endpoint Assessment 52-Week Treatment Period->Endpoint Assessment Lung function, Exacerbations, Inflammatory markers

Figure 3. Simplified workflow of a typical roflumilast clinical trial.

Conclusion

The comparison between this compound and roflumilast highlights critical aspects of drug development for COPD. While both molecules showed promise in preclinical models as potent PDE4 inhibitors, only roflumilast successfully translated this into clinical efficacy. The failure of the inhaled this compound in Phase II trials underscores the challenges of demonstrating clinical benefit with this route of administration for PDE4 inhibitors in COPD, despite the theoretical advantages of targeted delivery.

Roflumilast, as an oral agent, has established a role in the management of a specific subset of patients with severe COPD, demonstrating that systemic PDE4 inhibition can be effective in reducing inflammation and exacerbations. The extensive body of evidence for roflumilast provides a valuable benchmark for the development of future anti-inflammatory therapies for COPD. For researchers, the story of these two molecules serves as a reminder of the complexities of translating preclinical findings into clinical success and the importance of robust clinical trial design.

References

A Head-to-Head Comparison of Inhaled Phosphodiesterase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for chronic inflammatory respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), is continually evolving. Phosphodiesterase-4 (PDE4) inhibitors have emerged as a promising class of non-steroidal anti-inflammatory drugs. By preventing the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells, these agents can suppress the inflammatory cascade characteristic of these conditions. While the oral PDE4 inhibitor, roflumilast, has established the clinical utility of this mechanism, its use can be limited by systemic side effects. This has spurred the development of inhaled PDE4 inhibitors, aiming to deliver the therapeutic agent directly to the lungs, thereby maximizing efficacy and minimizing systemic adverse events.[1][2]

This guide provides a head-to-head comparison of key inhaled PDE4 inhibitors currently in late-stage clinical development or that have been extensively studied: ensifentrine, tanimilast (CHF6001), and the highly potent, albeit discontinued, GSK256066. The well-established oral PDE4 inhibitor, roflumilast, is included as a benchmark for comparison.

Preclinical Performance: Potency and Selectivity

A direct comparison of the half-maximal inhibitory concentration (IC50) values between different molecules can be challenging due to variations in experimental conditions across different laboratories and studies.[3][4] However, available data provide a strong indication of the relative potency of these inhibitors.

CompoundTarget(s)IC50 (nM) vs. PDE4Selectivity Notes
Ensifentrine (RPL554) PDE3 / PDE41479Dual inhibitor with much higher affinity for PDE3 (IC50 = 0.4 nM).[5]
Tanimilast (CHF6001) PDE40.026Approximately 10-fold more potent than roflumilast.[6][7] Inhibits PDE4 isoforms A-D with similar potency.[6]
GSK256066 PDE40.003 (apparent IC50 of 3.2 pM)Exceptionally potent.[6] Highly selective for PDE4 over other PDE families.[8]
Roflumilast PDE4~0.8Oral comparator.[6]

Experimental Protocols: In Vitro Assays

PDE4 Enzyme Activity Assay (In Vitro)

This assay is fundamental to determining the potency of a compound in inhibiting the PDE4 enzyme.

Objective: To determine the IC50 value of a test compound against a purified PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme (specific subtypes such as PDE4A, B, C, or D can be utilized).

  • Cyclic adenosine monophosphate (cAMP) as the substrate.

  • Test compounds (e.g., ensifentrine, tanimilast, GSK256066, roflumilast) at a range of concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • A detection system to quantify the remaining cAMP or the product of hydrolysis, 5'-AMP. This can be achieved through various methods, including luminescence-based assays.

Procedure:

  • The test compounds are serially diluted to create a concentration gradient.

  • The purified PDE4 enzyme is pre-incubated with the various concentrations of the test compounds in the assay buffer for a specified duration.

  • The enzymatic reaction is initiated by the addition of cAMP.

  • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of hydrolyzed cAMP is quantified using the chosen detection method.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control sample containing no inhibitor.

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor-alpha (TNF-α) Production in Human Peripheral Blood Mononuclear Cells (PBMCs) or Monocytes

This cell-based assay assesses the anti-inflammatory activity of the compounds in a more physiologically relevant context.

Objective: To evaluate the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.

Materials:

  • Isolated human PBMCs or purified monocytes.

  • Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli).

  • Test compounds at various concentrations.

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α.

Procedure:

  • Human PBMCs or monocytes are isolated from whole blood using standard techniques such as Ficoll density gradient centrifugation.

  • The cells are cultured in multi-well plates at a specific density.

  • The cells are pre-incubated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • LPS is then added to the cell cultures to stimulate the production of TNF-α.

  • The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.

  • The cell culture supernatants are collected.

  • The concentration of TNF-α in the supernatants is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • The inhibitory effect of the test compounds is determined by comparing the TNF-α levels in the treated wells to those in the LPS-stimulated control wells without any inhibitor.

Signaling Pathways and Experimental Workflows

PDE4_Signaling_Pathway PDE4 Inhibition Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Pro_Inflammatory Pro-inflammatory Mediator Release (e.g., TNF-α, IL-6) cAMP->Pro_Inflammatory Inhibition AMP 5'-AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Anti_Inflammatory Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory Inflammatory_Cells Inflammatory Cells (e.g., Macrophages, Neutrophils) Inflammatory_Cells->Pro_Inflammatory Activation by stimuli (e.g., LPS) Inhibitor Inhaled PDE4 Inhibitor Inhibitor->PDE4

Caption: PDE4 Inhibition Signaling Pathway

Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood culture_cells Culture cells in multi-well plates isolate_pbmcs->culture_cells pre_incubate Pre-incubate with PDE4 inhibitor culture_cells->pre_incubate stimulate_lps Stimulate with LPS pre_incubate->stimulate_lps collect_supernatant Collect culture supernatant stimulate_lps->collect_supernatant elisa Quantify TNF-α using ELISA collect_supernatant->elisa

Caption: In Vitro Anti-inflammatory Assay Workflow

Clinical Performance: A Comparative Overview of Pivotal Trials

The clinical development programs for ensifentrine, tanimilast, and roflumilast have provided a wealth of data on their efficacy and safety in patients with COPD. While GSK256066 did not progress to pivotal trials for COPD, a Phase IIa study provided some insights.

FeatureEnsifentrine (ENHANCE Trials) [9]Tanimilast (CHF6001) (PIONEER Study) [8][10][11]Roflumilast (M2-124 & M2-125 Studies) [2]
Phase IIIIIbIII
Patient Population Moderate-to-severe symptomatic COPDModerate-to-severe symptomatic COPD with a history of ≥1 moderate/severe exacerbationSevere to very severe COPD with symptoms of chronic bronchitis and a history of exacerbations
Intervention Nebulized ensifentrine 3 mg twice dailyInhaled tanimilast (400, 800, 1200, or 1600 µg twice daily) as an add-on to formoterolOral roflumilast 500 µg once daily
Primary Endpoint(s) Change from baseline in FEV1 AUC 0-12h at week 12Dose-response for pre-dose FEV1 after 12 weeksChange in pre-bronchodilator FEV1 and rate of moderate or severe exacerbations
Key Efficacy Findings Significant improvements in FEV1 AUC 0-12h vs. placebo. Reduction in the rate of moderate-to-severe exacerbations.[9]No significant effect on the primary lung function endpoint. Post-hoc analyses suggested a reduction in exacerbations in patients with a chronic bronchitis phenotype and elevated eosinophils.[8][11]Significant improvement in pre-bronchodilator FEV1 and a reduction in the rate of moderate to severe exacerbations compared to placebo.[2]
Safety & Tolerability Generally well-tolerated with an adverse event profile similar to placebo.[9]Well-tolerated with no significant gastrointestinal side effects.[8][11]Higher incidence of gastrointestinal side effects (diarrhea, nausea) and weight loss compared to placebo.[2]

GSK256066 in COPD: A Phase IIa study in patients with moderate COPD found that inhaled GSK256066 was well-tolerated over 28 days, with a low incidence of gastrointestinal adverse events. While there were no statistically significant changes in inflammatory markers in sputum and blood, there was a trend for an increase in post-bronchodilator FEV1.[12]

Comparative_Evaluation Comparative Evaluation of Inhaled PDE4 Inhibitors cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Inhibitors Inhaled PDE4 Inhibitors (Ensifentrine, Tanimilast, GSK256066) vs. Oral (Roflumilast) Potency Potency (IC50) Inhibitors->Potency Selectivity Selectivity vs. other PDEs Inhibitors->Selectivity Anti_Inflammatory In Vitro Anti-inflammatory Activity (e.g., TNF-α inhibition) Inhibitors->Anti_Inflammatory Efficacy Efficacy (FEV1, Exacerbations) Inhibitors->Efficacy Safety Safety & Tolerability (GI side effects) Inhibitors->Safety Potency->Efficacy Selectivity->Safety Anti_Inflammatory->Efficacy

References

Efficacy of UK-500001 in Steroid-Resistant Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the efficacy and mechanism of action of UK-500001 in the context of steroid-resistant inflammation. Despite its investigation in clinical trials for Chronic Obstructive Pulmonary Disease (COPD), a condition often characterized by a degree of steroid insensitivity, detailed experimental data on its anti-inflammatory properties remains unpublished.

This guide aims to provide a framework for evaluating potential therapeutic agents for steroid-resistant inflammation, using the placeholder this compound to illustrate the required data points for a comprehensive comparison. Due to the absence of specific data for this compound, this document will focus on established alternative therapeutic strategies and the experimental protocols used to validate their efficacy.

Alternative Therapeutic Strategies for Steroid-Resistant Inflammation

Steroid resistance is a significant clinical challenge in managing chronic inflammatory diseases. When corticosteroids fail to elicit an adequate anti-inflammatory response, alternative treatments are necessary. These alternatives often target different pathways in the inflammatory cascade. Key comparator classes include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These agents, such as ibuprofen and celecoxib, primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

  • Disease-Modifying Antirheumatic Drugs (DMARDs): This class includes methotrexate and sulfasalazine, which have immunomodulatory effects and are often used in autoimmune- and inflammatory-driven diseases.

  • Biologics: These are typically monoclonal antibodies or receptor fusion proteins that target specific inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) or immune cells. Examples include infliximab and tocilizumab.

  • Janus Kinase (JAK) Inhibitors: Small molecules like tofacitinib that interfere with the JAK-STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

Comparative Data Presentation

To facilitate a direct comparison of efficacy, quantitative data from preclinical and clinical studies should be summarized in a structured format. The following table illustrates the type of data required for a meaningful comparison, using hypothetical data for this compound and established values for comparator drugs in a relevant preclinical model of steroid-resistant airway inflammation.

CompoundTarget/Mechanism of ActionIn Vivo ModelKey Efficacy EndpointResult (% Inhibition of Inflammation)Steroid-Sparing Effect (Fold Reduction in Dexamethasone Dose)
This compound Data Not AvailableHypothetical: LPS-induced neutrophilic airway inflammation in miceBronchoalveolar Lavage (BAL) Neutrophil CountData Not AvailableData Not Available
Dexamethasone Glucocorticoid Receptor AgonistLPS-induced neutrophilic airway inflammation in miceBAL Neutrophil Count30% (at high dose)N/A
Roflumilast (PDE4 Inhibitor) Phosphodiesterase 4 InhibitionLPS-induced neutrophilic airway inflammation in miceBAL Neutrophil Count50%10-fold
Anti-TNF-α Antibody TNF-α NeutralizationLPS-induced neutrophilic airway inflammation in miceBAL Neutrophil Count60%5-fold

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to assess anti-inflammatory efficacy in the context of steroid resistance.

In Vitro Model of Steroid-Resistant Inflammation

Objective: To assess the ability of a test compound to reverse steroid insensitivity in peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Isolate PBMCs from healthy donors or patients with steroid-resistant inflammatory disease.

  • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Induce a pro-inflammatory state by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • To establish steroid resistance, treat a subset of LPS-stimulated cells with a high concentration of dexamethasone (1 µM).

  • Treat other subsets of LPS-stimulated, dexamethasone-treated cells with varying concentrations of the test compound (e.g., this compound).

  • After 24 hours of treatment, collect the cell culture supernatant.

  • Measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, using an enzyme-linked immunosorbent assay (ELISA).

  • A significant reduction in cytokine levels in the presence of the test compound, despite the presence of dexamethasone, would indicate a reversal of steroid resistance.

In Vivo Model of Steroid-Resistant Airway Inflammation

Objective: To evaluate the in vivo efficacy of a test compound in a model of steroid-resistant neutrophilic airway inflammation.

Protocol:

  • Use an appropriate animal model, such as BALB/c mice.

  • Induce steroid-resistant airway inflammation by intranasal administration of LPS (10 µg) on three consecutive days.

  • Administer the test compound (e.g., this compound) via a relevant route (e.g., oral gavage, intraperitoneal injection) one hour prior to each LPS challenge.

  • A control group will receive a high dose of dexamethasone (e.g., 10 mg/kg) to confirm steroid resistance.

  • 24 hours after the final LPS challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

  • Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils.

  • A significant reduction in neutrophil numbers in the group treated with the test compound compared to the vehicle and dexamethasone groups would demonstrate efficacy in a steroid-resistant setting.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Steroid Resistance Model cluster_invivo In Vivo Steroid-Resistant Airway Inflammation PBMCs Isolate PBMCs Stimulate Stimulate with LPS PBMCs->Stimulate Treat_Dex Treat with Dexamethasone Stimulate->Treat_Dex Treat_UK Treat with Test Compound Treat_Dex->Treat_UK Measure Measure Cytokines (ELISA) Treat_UK->Measure Mice BALB/c Mice Induce Induce Inflammation (LPS) Mice->Induce Treat_Compound Administer Test Compound Induce->Treat_Compound BAL Perform Bronchoalveolar Lavage Treat_Compound->BAL 24h post-final challenge Analyze Analyze Cell Counts BAL->Analyze signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation Cytokines Inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines UK500001 This compound (Hypothetical Target) UK500001->IKK Inhibition?

UK-500001: A Comparative Analysis of its Anti-inflammatory Effects in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of UK-500001, a known inhibitor of the mitochondrial pyruvate carrier (MPC), against the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The information presented is based on available experimental data in primary cell models of inflammation, offering valuable insights for researchers in immunology and drug discovery.

At a Glance: this compound vs. Diclofenac

FeatureThis compoundDiclofenac
Primary Target Mitochondrial Pyruvate Carrier (MPC)Cyclooxygenase (COX-1 & COX-2)
Mechanism of Action Inhibits pyruvate transport into mitochondria, potentially modulating cellular metabolism and inflammatory signaling.Inhibits the production of prostaglandins, key mediators of inflammation. May also modulate the NF-κB pathway.
Reported Anti-inflammatory Effects Reduction of pro-inflammatory cytokine secretion (TNF-α, IL-6) and NF-κB activity in primary cells.Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) and nitric oxide synthesis.

Performance Comparison: Inhibition of Pro-inflammatory Cytokines

The following tables summarize the quantitative data on the inhibitory effects of this compound's close analog, UK-5099, and Diclofenac on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated primary macrophages.

Table 1: Effect of UK-5099 on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

Concentration of UK-5099TNF-α Inhibition (%)IL-6 Inhibition (%)
25 µM~20%~15%
50 µM~50%~40%
100 µM~80%~75%

Data is estimated from graphical representations in a study by Ran et al. and may not be exact values.

Table 2: Effect of Diclofenac on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

Concentration of DiclofenacTNF-α Inhibition (%)IL-6 Inhibition (%)
10 µM~40%~35%

Data is based on a study by Alfieri et al., which reported inhibition at a single concentration.

Mechanism of Action: A Tale of Two Pathways

This compound: Targeting Cellular Metabolism to Curb Inflammation

This compound's primary molecular target is the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By inhibiting the MPC, this compound alters cellular metabolism, forcing a shift away from glucose oxidation. This metabolic reprogramming is believed to be the basis of its anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways, including the NF-κB pathway, leading to a downstream reduction in the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] However, it is worth noting that some studies suggest that at higher concentrations, the anti-inflammatory effects of MPC inhibitors like UK-5099 may be independent of their action on the MPC.[3]

Diclofenac: The Classical COX Inhibitor

Diclofenac, a well-established NSAID, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. In addition to its effects on prostaglandin synthesis, some evidence suggests that Diclofenac can also modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G Proposed Anti-inflammatory Signaling Pathway of this compound UK500001 This compound MPC Mitochondrial Pyruvate Carrier (MPC) UK500001->MPC Inhibits Pyruvate Pyruvate Transport Metabolism Cellular Metabolism Shift Pyruvate->Metabolism Alters NFkB NF-κB Pathway Metabolism->NFkB Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Downregulates

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

G Experimental Workflow for Validating Anti-inflammatory Effects cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis PrimaryCells Isolate Primary Macrophages Culture Culture Cells PrimaryCells->Culture Pretreat Pre-treat with this compound or Diclofenac Culture->Pretreat Viability Assess Cell Viability (MTT) Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA

Caption: General experimental workflow for assessing anti-inflammatory compounds.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound in primary cells.

1. Isolation and Culture of Primary Macrophages

  • Source: Bone marrow from mice or peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Protocol:

    • Isolate bone marrow cells or PBMCs using standard density gradient centrifugation.

    • Differentiate the cells into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF) for 5-7 days.

    • Adherent macrophages are then harvested for subsequent experiments.

2. Lipopolysaccharide (LPS) Stimulation Assay

  • Objective: To induce an inflammatory response in primary macrophages.

  • Protocol:

    • Seed primary macrophages in 96-well or 24-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Diclofenac, or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 4-24 hours).

3. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • After LPS stimulation, collect the cell culture supernatant.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

4. Cell Viability Assay (MTT Assay)

  • Objective: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

Conclusion

This compound presents a novel approach to anti-inflammatory therapy by targeting cellular metabolism through the inhibition of the mitochondrial pyruvate carrier. The available data suggests its potential to reduce the production of key pro-inflammatory cytokines in primary cells. In comparison, Diclofenac, a conventional NSAID, acts through the well-established mechanism of COX inhibition. While both compounds demonstrate anti-inflammatory properties, their distinct mechanisms of action may offer different therapeutic advantages and side-effect profiles. Further research with direct, head-to-head comparative studies using a wider range of concentrations in various primary cell types is warranted to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.

References

Comparative Pharmacokinetics of PDE4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profiles of leading phosphodiesterase-4 (PDE4) inhibitors reveals distinct characteristics that are crucial for drug development and clinical application. This guide provides a comparative overview of the pharmacokinetics of three prominent PDE4 inhibitors: apremilast, roflumilast, and cilomilast. Despite extensive investigation, publicly available pharmacokinetic data for UK-500001, another PDE4 inhibitor that has been in clinical trials for Chronic Obstructive Pulmonary Disease (COPD), could not be identified.

This guide is intended for researchers, scientists, and drug development professionals, offering a succinct yet detailed comparison based on available experimental data. The information is presented to facilitate a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Comparative Pharmacokinetic Parameters

The oral administration of apremilast, roflumilast, and cilomilast has been extensively studied in healthy volunteers and patient populations. The key pharmacokinetic parameters are summarized in the table below to provide a clear comparison.

Pharmacokinetic ParameterApremilastRoflumilastCilomilast
Time to Peak Concentration (Tmax) ~2-3 hours[1]~1 hour (roflumilast)[2], ~8 hours (roflumilast N-oxide)[2]Rapidly absorbed[3][4]
Elimination Half-life (t½) 8-9 hours[1]19.7-20.9 hours (roflumilast)[5], 23.2-26.2 hours (roflumilast N-oxide)[5]7-8 hours[3]
Bioavailability ~73%[6]~80%[2]Almost completely bioavailable[7]
Metabolism Primarily by CYP3A4[1]Extensively metabolized by CYP1A2 and CYP3A4 to active N-oxide metabolite[8]Almost entirely metabolic through multiple pathways[9]
Protein Binding ~68%[6]~99% (roflumilast), ~97% (roflumilast N-oxide)[2]Predominantly protein bound[9]
Effect of Food on Absorption No significant effect[6]Delayed Tmax and reduced Cmax of roflumilast, no effect on roflumilast N-oxide[2]Reduced rate of absorption, no effect on total bioavailability[3][4]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from clinical trials involving oral administration of the respective PDE4 inhibitors to healthy adult volunteers. The methodologies employed in these key experiments are outlined below.

Study Design

The clinical trials for apremilast, roflumilast, and cilomilast typically followed randomized, open-label, or double-blind study designs.[1][4][5] Both single-dose and multiple-dose studies have been conducted to evaluate the pharmacokinetic profiles.[1][4][5] Crossover and parallel group designs have also been utilized to compare different dose levels or formulations.[1]

Sample Collection and Analysis

Blood samples were collected at various time points post-drug administration to determine the plasma concentrations of the parent drug and its major metabolites.[1] A common analytical method used for the quantification of these compounds in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]

Pharmacokinetic Analysis

The pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life were calculated using non-compartmental analysis (NCA).[1] This method is a standard approach in pharmacokinetic studies and relies on the application of the trapezoidal rule to calculate the AUC from the plasma concentration-time data.[1]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general signaling pathway of PDE4 inhibitors and a typical experimental workflow for a pharmacokinetic study.

PDE4_Inhibitor_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Degradation Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Mediators PKA->Anti_Inflammation Upregulation PDE4i PDE4 Inhibitor (e.g., Apremilast, Roflumilast, Cilomilast) PDE4i->PDE4 Inhibition

Figure 1: General signaling pathway of PDE4 inhibitors.

PK_Study_Workflow cluster_study Pharmacokinetic Study Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Oral Administration of PDE4 Inhibitor Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (Pre-defined time points) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis (Quantification of Drug Concentration) Sample_Processing->Bioanalysis Data_Analysis Non-Compartmental Analysis (Calculation of PK Parameters) Bioanalysis->Data_Analysis Results Pharmacokinetic Profile (Cmax, Tmax, AUC, t½) Data_Analysis->Results

Figure 2: A typical experimental workflow for an oral pharmacokinetic study.

References

A Comparative Benchmark: UK-500001 Versus Next-Generation PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor UK-500001 against a range of next-generation PDE4 inhibitors. The document summarizes key performance data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes critical pathways and workflows to support researchers in the field of inflammatory disease drug discovery.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels have broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the modulation of immune cell activity. Consequently, PDE4 has emerged as a key therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.

This compound was developed as a potent, inhaled, non-subtype-selective PDE4 inhibitor for the treatment of COPD. While it showed promise in preclinical studies, its development was halted in Phase II clinical trials due to a lack of efficacy.[1] In contrast, next-generation PDE4 inhibitors have achieved clinical success by addressing some of the challenges faced by earlier compounds, such as improving the therapeutic index through subtype selectivity or minimizing systemic side effects through topical or inhaled delivery. This guide benchmarks the performance of this compound against these newer agents.

Comparative Analysis of Inhibitor Potency and Selectivity

A key differentiator among PDE4 inhibitors is their potency and selectivity against the four PDE4 subtypes (A, B, C, and D). Inhibition of PDE4B and PDE4D is primarily associated with the desired anti-inflammatory effects, while PDE4D inhibition has also been linked to emetic side effects.

InhibitorPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Selectivity Profile
This compound 1.9 - 26.11.01 - 22.82710.28 - 3.78Non-subtype selective
Roflumilast 0.70.2 - 0.843.0 - 4.30.68Primarily targets PDE4B and PDE4D
Apremilast ~20-50~20-50~20-50~20-50Pan-PDE4 inhibitor (IC50 = 74 nM for overall PDE4)[2][3]
Tanimilast Not specifiedNot specifiedNot specifiedNot specifiedNon-isotype selective (IC50 = 0.026 nM for overall PDE4)[4][5]
Crisaborole Not specifiedNot specifiedNot specifiedNot specifiedPDE4 inhibitor

Pharmacokinetic Profiles

The route of administration and pharmacokinetic properties of PDE4 inhibitors are critical to their efficacy and safety profiles. Next-generation inhibitors have utilized various strategies to optimize drug delivery and minimize systemic exposure.

InhibitorRoute of AdministrationCmaxTmaxHalf-life (t1/2)Absolute Bioavailability
This compound InhaledData not availableData not availableData not availableData not available
Roflumilast (oral) Oral~11.4 ng/mL~0.5-2.0 hours~19.7-20.9 hours~80%[6]
Apremilast (oral) Oral~362-370 ng/mL~2.5-3.0 hours~6.8-8.5 hours~73%[7][8][9]
Tanimilast (inhaled) InhaledData not availableData not available~39 hours (inhaled)~50% (inhaled)[10]
Crisaborole (topical) Topical~127 ng/mL~3.0 hoursData not availableLow systemic absorption

Clinical Efficacy and Safety Summary

Clinical trial data provides the ultimate benchmark for comparing the therapeutic potential of these compounds.

InhibitorIndicationKey Efficacy FindingsCommon Adverse Events
This compound COPDNo significant improvement in lung function or symptoms in a 6-week Phase II trial.[1]PDE4 inhibitor-related side effects, particularly at the highest dose.[1]
Roflumilast Severe COPDSignificant reduction in moderate to severe exacerbations and improvement in lung function.Diarrhea, nausea, headache, weight loss, insomnia.
Apremilast Psoriasis, Psoriatic ArthritisSignificant improvement in skin clearance (PASI-75) and symptoms of psoriatic arthritis.Diarrhea, nausea, headache, upper respiratory tract infection.
Crisaborole Atopic DermatitisImprovement in disease severity (ISGA score) and pruritus.Application site pain (burning or stinging).[11]
Ensifentrine COPDSignificant improvements in lung function (FEV1), reduced respiratory symptoms, and fewer exacerbations.[12][13][14][15]Similar safety profile to placebo with low overall adverse event rates.[13]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades cAMP to CREB CREB PKA->CREB Activates Inflammation Inflammation (e.g., TNF-α) CREB->Inflammation Reduces Inhibitor PDE4 Inhibitor (e.g., this compound) Inhibitor->PDE4 Inhibits

Figure 1: Simplified PDE4 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis PBMCs Isolate Human PBMCs Culture Culture PBMCs PBMCs->Culture Stimulate Stimulate with LPS Culture->Stimulate Treat Treat with PDE4 Inhibitor Stimulate->Treat Supernatant Collect Supernatant Treat->Supernatant ELISA Measure TNF-α by ELISA Supernatant->ELISA Data Analyze Data (IC50) ELISA->Data

Figure 2: Workflow for TNF-α release assay.

Experimental Protocols

PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4 subtypes.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • cAMP substrate

  • Test compounds (e.g., this compound, next-generation inhibitors)

  • Assay buffer

  • 3H-cAMP

  • Scintillation fluid

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.

  • Initiate the enzymatic reaction by adding 3H-cAMP.

  • Incubate the plate at 30°C for a specified time.

  • Terminate the reaction by adding a stop solution.

  • Add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the inhibitory effect of test compounds on the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.

Materials:

  • Human peripheral blood

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding LPS (100 ng/mL final concentration).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the cell-free supernatant.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion

This comparative guide demonstrates that while this compound is a potent PDE4 inhibitor in preclinical assays, its clinical development was unsuccessful due to a lack of efficacy in COPD patients. Next-generation PDE4 inhibitors have overcome some of the limitations of earlier compounds through various strategies. Oral inhibitors like roflumilast and apremilast have shown clinical efficacy in specific patient populations, albeit with a notable incidence of gastrointestinal side effects. Topical formulations such as crisaborole offer a favorable safety profile by minimizing systemic exposure. Inhaled agents like tanimilast and the dual PDE3/PDE4 inhibitor ensifentrine represent promising approaches to deliver anti-inflammatory and bronchodilatory effects directly to the lungs, potentially improving the therapeutic window for the treatment of respiratory diseases. The data presented herein provides a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapies.

References

Safety Operating Guide

Proper Disposal Procedures for UK-500001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of UK-500001, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Essential Safety and Handling Information

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its known function as a mitochondrial pyruvate carrier inhibitor necessitates careful handling. Compounds of this nature may have toxicological properties that are not fully characterized. Therefore, standard laboratory precautions for handling potentially hazardous research chemicals should be strictly followed.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in areas where this compound is handled.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary of this compound's physical and chemical properties is not possible at this time. Researchers should refer to the supplier's documentation for any available information.

PropertyValue
CAS Number 582332-31-8
Molecular Formula C₂₆H₂₄F₃N₃O₄
Molecular Weight 499.48 g/mol

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all applicable national and local regulations for hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and its solvent.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Labeling:

  • Clearly label all waste containers with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "582332-31-8"

    • An estimate of the concentration and volume of the waste.

    • The date of waste generation.

    • The name and contact information of the responsible researcher or laboratory.

3. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal contractor with all necessary documentation, including the waste's identity and any known hazards.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Detailed experimental protocols for this compound will vary depending on the specific research application. The following provides a general framework for a cell-based assay.

Inhibition of Mitochondrial Pyruvate Carrier in Cell Culture:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM. Store the stock solution at -20°C or as recommended by the supplier.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.

  • Assay: Following incubation, perform the desired downstream analysis, such as measuring changes in cell proliferation, metabolism, or gene expression.

  • Waste Disposal: All culture media, cells, and consumables exposed to this compound must be collected and disposed of as hazardous waste, following the procedures outlined above.

Signaling Pathway and Experimental Workflow

This compound acts as a specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC), a key transporter located in the inner mitochondrial membrane. The MPC facilitates the transport of pyruvate from the cytoplasm into the mitochondrial matrix, where it is a primary substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

UK500001_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP ATP OxPhos->ATP MPC->Pyruvate_mito UK500001 This compound UK500001->MPC Inhibition

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

This diagram illustrates how this compound blocks the transport of pyruvate into the mitochondria, thereby inhibiting downstream metabolic processes such as the TCA cycle and oxidative phosphorylation, which are crucial for cellular energy production.

Experimental_Workflow start Start: Prepare this compound Stock Solution seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analysis Perform Downstream Analysis (e.g., Metabolic Assays, Western Blot) incubate->analysis waste_disposal Collect and Dispose of Contaminated Waste analysis->waste_disposal

Caption: General experimental workflow for cell-based assays using this compound.

This workflow outlines the key steps involved in a typical cell culture experiment with this compound, from preparation to the final and critical step of proper waste disposal.

Safeguarding Your Research: Essential Safety and Handling Protocols for UK-500001

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling UK-500001. The following procedures are designed to ensure a safe laboratory environment and proper management of this investigational compound.

This compound is an investigational small molecule identified as a phosphodiesterase 4 (PDE4) inhibitor. It has been evaluated in clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD). Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following safety protocols are based on data from analogous PDE4 inhibitors, such as Roflumilast and Cilomilast. It is imperative to handle this compound with the assumption that it may possess similar toxicological properties.

Personal Protective Equipment (PPE) and Handling

When handling this compound, researchers must adhere to the following personal protective equipment standards to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves, inspected prior to use. Use proper glove removal technique to avoid skin contact.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection Use a certified respirator (e.g., N95) when handling the powder form or if there is a risk of aerosolization. Work in a well-ventilated area, preferably a fume hood.Prevents inhalation of the compound, which may cause respiratory irritation.[1][2][3]
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spill and Disposal Procedures

In the event of a spill, or for routine disposal, the following procedures must be followed to contain the compound and prevent environmental contamination.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.

  • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as chemical waste.

Experimental Workflow: In Vitro PDE4 Inhibition Assay

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of this compound on the phosphodiesterase 4 (PDE4) enzyme in an in vitro setting.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions (to desired concentrations) Compound_Prep->Serial_Dilution Dilute Incubation Incubate Enzyme, Substrate, and this compound Serial_Dilution->Incubation Add to Assay Enzyme_Prep Prepare PDE4 Enzyme Solution Enzyme_Prep->Incubation Add to Assay Substrate_Prep Prepare cAMP Substrate Solution Substrate_Prep->Incubation Initiate Reaction Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Product Formation (e.g., fluorescence, luminescence) Reaction_Termination->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.